Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
Executive Summary 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (CAS: 2404733-74-8) is a highly functionalized, multi-substituted aromatic building block. Emerging in recent medicinal chemistry libraries, this compound...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (CAS: 2404733-74-8) is a highly functionalized, multi-substituted aromatic building block. Emerging in recent medicinal chemistry libraries, this compound provides a rigid, metabolically stable scaffold for the synthesis of complex benzamide-derived therapeutics. Its unique substitution pattern is specifically engineered to address common liabilities in drug discovery, such as rapid clearance, poor target selectivity, and suboptimal physicochemical properties.
This whitepaper provides an in-depth technical analysis of its structural rationale, integration into Structure-Activity Relationship (SAR) campaigns, and validated experimental protocols for overcoming its inherent synthetic challenges.
Physicochemical Profiling & Structural Rationale
To effectively utilize this building block, researchers must understand the causality behind its specific structural features. Table 1 summarizes its core physicochemical properties[1].
Table 1: Physicochemical Properties of CAS 2404733-74-8
Property
Value
CAS Number
2404733-74-8
Molecular Formula
C9H8ClFO3
Molecular Weight
218.61 g/mol
LogP (Predicted)
2.32
Topological Polar Surface Area (TPSA)
46.53 Ų
SMILES
O=C(O)c1ccc(F)c(COC)c1Cl
Structural Causality in Rational Drug Design:
2-Chloro Substitution (Conformational Locking): The introduction of a bulky chlorine atom ortho to the carboxylic acid is a deliberate design choice. Upon amide coupling, steric repulsion (A(1,3) allylic strain) between the chlorine atom and the amide carbonyl/NH forces the amide bond out of coplanarity with the aromatic ring[2][3]. This orthogonal conformation often perfectly matches the deep binding pockets of specific kinases and G-protein-coupled receptors (GPCRs), significantly reducing the entropic penalty of binding.
4-Fluoro Substitution (Metabolic Shielding): The para position of a benzene ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The highly electronegative fluorine atom blocks para-hydroxylation, thereby increasing the in vivo half-life and metabolic stability of the resulting drug candidate[4].
3-(Methoxymethyl) Group (Polarity Tuning): While often used as a transient protecting group (MOM ether) for phenols, as a carbon-linked substituent, the methoxymethyl group acts as a stable, flexible hydrogen-bond acceptor. It fine-tunes the lipophilicity (LogP ~2.32) to maintain optimal cell permeability while providing a vector to interact with polar residues in a target protein's sub-pocket.
Mechanistic Pathway & SAR Applications
The integration of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid into an SAR campaign requires overcoming its inherent steric hindrance during synthesis. The logical workflow from chemical activation to biological evaluation is depicted below.
Logical workflow for SAR optimization utilizing 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid.
Experimental Protocols: Overcoming Steric Hindrance in Amide Coupling
Due to the ortho-chlorine atom, standard coupling reagents like EDC/HOBt often yield poor results (incomplete conversion or side reactions)[5]. To ensure a self-validating and high-yielding reaction, uronium-based reagents like HATU are required. HATU generates a highly reactive 7-aza-O-acylisourea intermediate that accelerates the nucleophilic attack of the amine[6][7].
Rationale: The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect, acting as an intramolecular general base to facilitate the incoming amine's attack, which is critical for sterically hindered acids[6].
Activation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Note: A sterically hindered base is crucial to prevent unwanted guanylation side-reactions with the coupling reagent[7].
Coupling Reagent: Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes to ensure complete formation of the active ester. (Self-Validation: Verify via LC-MS; look for the mass of the HOAt-ester intermediate).
Amine Addition: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise.
Reaction & Monitoring: Stir the mixture at room temperature for 4–12 hours. Monitor the disappearance of the active ester via LC-MS or TLC.
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with saturated NaHCO3 (to remove acidic impurities) and brine (to remove residual DMF). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Rationale: If Protocol 1 fails due to extreme steric bulk on both the acid and the amine, converting the acid to an acyl chloride provides the most electrophilic intermediate possible[5].
Activation: Dissolve the benzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Add a catalytic amount of DMF (1-2 drops).
Chlorination: Cool the mixture to 0 °C. Add Oxalyl Chloride (1.5 equiv) dropwise. Caution: Vigorous gas evolution (CO, CO2) will occur.
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.
Concentration: Carefully remove the solvent and excess Oxalyl Chloride under reduced pressure to yield the crude acid chloride. Do not purify; use immediately to prevent degradation.
Coupling: Resuspend the acid chloride in anhydrous DCM. Cool to 0 °C. Add the amine (1.1 equiv) and Triethylamine (2.5 equiv). Stir for 2 hours, then quench with water and extract.
References
Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Effect of Br···O Bonding on the Chiral Assembly of Brominated Amides in the Crystalline Phase
Source: ResearchGate
URL: [Link]
A Technical Guide to the Synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid
Abstract: This document provides an in-depth technical guide for the synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, a substituted aromatic compound of interest as a potential building block in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides an in-depth technical guide for the synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, a substituted aromatic compound of interest as a potential building block in medicinal chemistry and materials science. We present a robust and efficient two-step synthetic pathway commencing from the commercially available starting material, 2-chloro-4-fluoro-3-methylbenzoic acid. The core transformations involve a regioselective free-radical benzylic bromination followed by a nucleophilic substitution to install the methoxymethyl ether. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of an alternative, more complex synthetic strategy involving directed ortho-metalation. The content is intended for an audience of researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Retrosynthetic Analysis and Strategy
The synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid can be approached from several angles. A retrosynthetic analysis suggests two primary strategies. The most direct and reliable approach involves the late-stage functionalization of a pre-existing, suitably substituted benzoic acid. An alternative involves the construction of the benzoic acid moiety onto a precursor that already contains the required methoxymethyl side chain.
Primary Strategy (Proposed): The most logical disconnection is at the ether bond of the methoxymethyl group, leading back to a 3-(halomethyl)benzoic acid intermediate. This intermediate can, in turn, be derived from a commercially available 3-methylbenzoic acid derivative. This pathway is advantageous as it utilizes robust, high-yielding, and well-documented reactions.
Alternative Strategy: An alternative disconnection involves the carboxyl group, suggesting a formation via carboxylation of an organometallic intermediate. This would require the synthesis of a 1-chloro-3-fluoro-2-(methoxymethyl)benzene precursor, followed by a regioselective metalation (e.g., lithiation) and subsequent quenching with carbon dioxide. While feasible, this route presents significant challenges related to controlling the regioselectivity of the metalation step due to the presence of multiple directing groups (-F, -Cl, -CH₂OCH₃) on the aromatic ring.
This guide will focus on the primary strategy as the recommended synthetic route due to its predictability and efficiency. The alternative will be discussed to provide a comprehensive overview of potential synthetic methodologies.
Recommended Synthetic Pathway
The recommended synthesis is a two-step process starting from 2-chloro-4-fluoro-3-methylbenzoic acid.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Benzylic Bromination
The first step is the conversion of the methyl group to a bromomethyl group via a free-radical halogenation, commonly known as the Wohl-Ziegler reaction.[1]
Causality and Expertise: The use of N-Bromosuccinimide (NBS) is critical for this transformation. NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is necessary for the radical chain reaction to proceed while minimizing competitive electrophilic aromatic bromination.[1][2] The electron-withdrawing substituents on the aromatic ring (-Cl, -F, -COOH) deactivate it towards electrophilic attack, further favoring the desired benzylic substitution.[3] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction by generating the initial bromine radical. While carbon tetrachloride has been a traditional solvent, safer alternatives like acetonitrile are now preferred and have been shown to be effective.[2][4][5]
Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-3-(bromomethyl)benzoic acid
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluoro-3-methylbenzoic acid (1.0 equiv).
Reagent Addition: Add acetonitrile to dissolve the starting material (approx. 10-15 mL per gram of starting material). To this solution, add N-Bromosuccinimide (1.1 equiv) and AIBN (0.05 equiv).
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 2-4 hours. The reaction can be monitored by TLC or ¹H NMR for the disappearance of the methyl-proton signal and the appearance of the bromomethyl-proton signal. For enhanced initiation, the flask can be irradiated with a household compact fluorescent lamp.[4]
Work-up: After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
Purification: The filtrate is concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-chloro-4-fluoro-3-(bromomethyl)benzoic acid.
The second step involves the formation of the methoxymethyl ether via an Sₙ2 reaction between the benzylic bromide and a methoxide source.
Causality and Expertise: This is a classic Williamson ether synthesis. Sodium methoxide is an excellent nucleophile for this transformation. It is typically used as a solution in methanol, which also serves as the reaction solvent. The reaction proceeds readily at room temperature due to the high reactivity of the benzylic bromide intermediate. The formation of the ether is generally a clean and high-yielding reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the 2-chloro-4-fluoro-3-(bromomethyl)benzoic acid (1.0 equiv) in anhydrous methanol (approx. 20 mL per gram).
Reagent Addition: To this solution, add a solution of sodium methoxide (1.2 equiv) in methanol (typically a 25-30 wt% solution) dropwise at room temperature.
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
Work-up: Quench the reaction by adding water. Acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of approximately 2-3 to protonate the carboxylic acid, which will cause the product to precipitate.
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts. The product can be further purified by recrystallization if necessary, to yield the final 2-chloro-4-fluoro-3-(methoxymethyl)benzoic acid.
Step
Reaction
Key Reagents
Solvent
Temp.
Typical Yield
1
Benzylic Bromination
NBS, AIBN
Acetonitrile
Reflux
80-90%
2
Ether Synthesis
NaOMe
Methanol
R.T.
>90%
Table 1: Summary of Reaction Parameters for the Recommended Pathway.
Alternative Synthetic Pathway: Directed Ortho-Metalation (DoM)
An alternative approach involves forming the carboxylic acid group via the carboxylation of an organolithium intermediate. This route is more complex and poses significant regioselectivity challenges.
The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. Fluorinated benzoic acids (FBAs) serve as privileged pharmacophores and versatile building blocks,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. Fluorinated benzoic acids (FBAs) serve as privileged pharmacophores and versatile building blocks, offering precise modulation of physicochemical properties, metabolic stability, and target binding affinity. This whitepaper provides an in-depth technical analysis of FBA derivatives, exploring the mechanistic causality behind fluorine substitution, real-world therapeutic applications, and field-proven experimental workflows for their synthesis and biological evaluation.
Physicochemical Modulation: The Causality of Fluorine Substitution
The utility of fluorine in medicinal chemistry stems from its unique atomic properties: it possesses the highest electronegativity of any element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å)[1]. This allows medicinal chemists to profoundly alter the electronic distribution of a molecule without introducing disruptive steric bulk.
When applied to the benzoic acid scaffold, fluorine substitution exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the resulting carboxylate anion, thereby lowering the
pKa
(increasing acidity)[2]. The magnitude of this effect is highly dependent on the regiochemistry of the substitution:
Ortho-Substitution (2-Fluorobenzoic acid): Proximity to the carboxylate group maximizes the inductive effect, resulting in the most significant
pKa
drop. Additionally, the ortho-fluorine can dictate the dihedral angle of the carboxylate group relative to the aromatic ring due to dipole-dipole repulsions[3].
Meta-Substitution (3-Fluorobenzoic acid): The meta position relies purely on inductive effects through the
σ
-bond framework, resulting in a moderate increase in acidity compared to the unsubstituted parent compound[4].
Para-Substitution (4-Fluorobenzoic acid): The para position exhibits the weakest inductive effect due to distance. Furthermore, the resonance electron-donating effect (+R) of the fluorine lone pairs partially counteracts the inductive withdrawal, resulting in a
pKa
very close to that of standard benzoic acid[5].
Quantitative Data Summary
The following table summarizes the physicochemical shifts induced by mono-fluorination of benzoic acid.
Fluorinated aromatic rings are ubiquitous in FDA-approved therapeutics[7]. FBA derivatives, specifically, are utilized both as core scaffolds and as critical synthetic intermediates across diverse therapeutic areas.
Antibacterial Agents (FAB Pathway Inhibition)
The rising threat of antimicrobial resistance has necessitated novel mechanisms of action. Pyrazole-substituted fluorinated benzoic acids have demonstrated significant efficacy against Gram-positive bacteria by targeting the Fatty Acid Biosynthesis (FAB) pathway[8]. Because the FAB pathway is essential for bacterial cell membrane construction and is absent in humans, it represents a highly selective therapeutic target.
Caption: Logical flow diagram illustrating the inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.
Oncology and Kinase Inhibition
Fluorinated aromatic moieties are frequently employed in oncology to enhance target binding through specific protein-ligand interactions (e.g., hydrogen bonding with the fluorine atom) and to block metabolically labile sites. For example, Umbralisib, an FDA-approved PI3K
δ
inhibitor for lymphoma, utilizes a fluorinated chromen-4-one core that is synthesized starting from a fluorophenylacetic acid derivative[9]. The fluorine substitution is critical for achieving >10,000-fold selectivity over the PI3K
α
isoform[9].
Metabolic Disorders
Poly-fluorinated benzoic acids are highly valued as precursors for complex receptor agonists. For instance, 4-bromo-2,5-difluorobenzoic acid is a critical intermediate in the preparation of GPR119 agonists, which are investigated for the treatment of type 2 diabetes and related metabolic disorders[10].
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic rationales for reagent selection and internal controls for assay validation.
Protocol: Synthesis of FBA-Derived Amides via EDC/HOBt Coupling
Amide coupling is the most common derivatization strategy for FBAs. This protocol utilizes EDC and HOBt to generate a stable, active ester intermediate.
Causality of Reagent Selection:
EDC·HCl: A water-soluble carbodiimide. Unlike DCC, its urea byproduct is easily washed away during aqueous extraction, preventing tedious chromatographic separations.
HOBt: Prevents the racemization of chiral centers (if present in the amine) and suppresses the formation of unreactive
N
-acylurea side products by rapidly forming a highly reactive, yet stable, OBt-ester.
DIPEA: A sterically hindered, non-nucleophilic base. It neutralizes amine hydrochloride salts without competing as a nucleophile against the active ester.
Step-by-Step Procedure:
Activation: Dissolve 4-fluorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add EDC·HCl (1.2 eq) portion-wise at 0°C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the active ester.
Coupling: Cool the reaction back to 0°C. Add the primary amine (1.1 eq), followed by the dropwise addition of DIPEA (2.5 eq). Allow the reaction to warm to room temperature and stir for 4–6 hours.
Monitoring: Monitor reaction completion via TLC (Hexane/EtOAc 1:1), visualizing with UV light (254 nm).
Workup: Quench the reaction with distilled water and extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous
NaHCO3
(to remove unreacted FBA and HOBt), and brine.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol: In Vitro Microsomal Metabolic Stability Assay
Fluorination is frequently used to block Cytochrome P450 (CYP)-mediated oxidation. This assay evaluates the Phase I metabolic clearance of FBA derivatives.
Self-Validating System Design:
This protocol requires the concurrent running of a high-clearance positive control (Verapamil). If the control is not rapidly depleted, it indicates that the microsomes have lost enzymatic activity or the cofactor system failed, thereby invalidating the entire run.
Step-by-Step Procedure:
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration of 0.5 mg/mL) and the FBA test compound (final concentration 1 µM). Causality: A low substrate concentration ensures the reaction follows first-order Michaelis-Menten kinetics.
Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor required for CYP450 catalytic cycles.
Quenching: At designated time points (0, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, precipitating the protein and halting the reaction.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Caption: Step-by-step experimental workflow for the synthesis and evaluation of FBA derivatives.
References
[8]Title : The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide | Source : benchchem.com | URL : 8
[7]Title : Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Source : nih.gov | URL : 7
A Strategic Guide to Elucidating the Mechanism of Action for 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
Abstract: The compound 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is a novel chemical entity for which no public data on biological activity or mechanism of action (MoA) currently exists. This guide provides a compr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The compound 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is a novel chemical entity for which no public data on biological activity or mechanism of action (MoA) currently exists. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate its MoA. Rather than a simple collection of protocols, this document outlines a logical, multi-phased strategy, beginning with broad phenotypic screening and culminating in precise target validation and pathway analysis. Each phase is built upon self-validating principles, explaining the causal logic behind experimental choices to ensure a robust and scientifically rigorous investigation.
Phase 1: Initial Hypothesis Generation via Phenotypic Screening
The journey to uncovering a compound's MoA begins not with a specific target, but with a defined biological effect, or phenotype. This "biology-first" approach, known as phenotypic screening, is a powerful, unbiased method to discover the functional consequences of a compound in a complex system, which then guides the subsequent search for a molecular target.[1][2][3] Given that many substituted benzoic acid derivatives have applications as herbicides or antimicrobial agents, a logical starting point is to screen for such activity.
Rationale for Broad-Spectrum Phenotypic Screening
The objective of the initial screen is to cast a wide net to identify a measurable and reproducible biological effect. A multi-domain screen is recommended to efficiently narrow the field of potential applications. This initial phase is not about potency; it is about identifying a signal—any signal—of specific activity that can be pursued.
Experimental Design: The compound should be screened against a diverse panel of organisms and cell types at a single, relatively high concentration (e.g., 10-50 µM) to maximize the chance of observing an effect.
Herbicidal Panel: Test against representative monocot (e.g., Zea mays) and dicot (e.g., Arabidopsis thaliana) species, observing effects on germination and growth.
Antimicrobial Panel: Screen against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans), measuring inhibition of proliferation.
Human Cell Line Panel: A small panel, such as a standard cancer cell line (e.g., HeLa) and a non-cancerous line (e.g., HEK293), can provide an early indication of potential cytotoxicity or other human-relevant activity.
Hypothetical Screening Data & Interpretation
The results from this initial screen will form the foundational hypothesis for all subsequent work.
No Hit. Suggests selectivity towards dicotyledonous plants.
Antimicrobial
Staphylococcus aureus
Growth (OD600)
50 µM
12%
No Hit. Unlikely to be a broad-spectrum antibacterial.
Antimicrobial
Escherichia coli
Growth (OD600)
50 µM
5%
No Hit.
Antimicrobial
Candida albicans
Growth (OD600)
50 µM
9%
No Hit.
Human Cell
HeLa
Viability (MTT Assay)
50 µM
15%
No Hit. Low cytotoxicity at this concentration.
Phase 2: Target Deconvolution and Identification
With a clear phenotype established (herbicidal activity), the next crucial step is to identify the specific molecular target(s) responsible for this effect.[1][4] This process, known as target deconvolution, employs a combination of biochemical and genetic techniques to isolate the protein(s) that directly bind the compound.
Overall Workflow for Target Identification
The strategy involves using parallel, orthogonal methods to generate a list of candidate proteins, which is then narrowed down by confirming direct target engagement within the native cellular environment.
Figure 1. High-level workflow for target identification.
This biochemical approach relies on the specific interaction between the compound and its target protein.[1][5] The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull its binding partners out of a total plant cell lysate.
Causality: The core principle is that only proteins with a direct and stable affinity for the compound will be retained on the column during stringent washing steps. Subsequent identification by mass spectrometry provides a direct list of high-confidence binding candidates.
Probe Synthesis: Synthesize an analogue of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker position must be carefully chosen to minimize disruption of the compound's binding activity.
Immobilization: Covalently attach the synthesized probe to activated chromatography beads (e.g., NHS-activated Sepharose or Azide-agarose). Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.
Lysate Preparation: Germinate A. thaliana seeds and grow seedlings under standard conditions. Harvest and flash-freeze plant tissue. Lyse the tissue under native (non-denaturing) conditions using mechanical disruption in a suitable lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation to remove insoluble debris.[6]
Binding: Incubate the clarified plant lysate with both the compound-immobilized beads and the control beads for 1-2 hours at 4°C with gentle rotation.
Washing: Wash the beads extensively with lysis buffer containing a moderate salt concentration (e.g., 150-300 mM NaCl) to remove proteins that bind non-specifically.[5]
Elution: Elute the specifically bound proteins. This can be done non-competitively (e.g., using a high salt concentration or a low pH buffer) or, ideally, competitively by incubating the beads with a high concentration of the original, free compound.
Analysis: Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby). Excise unique bands that appear in the compound elution but not the control.
Identification: Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis to identify the proteins.
Method 2: Genome-Wide CRISPR/Cas9 Screening
This genetic approach identifies genes that, when knocked out, confer resistance to the compound.[7][8][9] The underlying principle is that if a cell loses the target protein, the compound can no longer exert its toxic effect, allowing the cell to survive and proliferate in the presence of the compound.
Causality: By systematically knocking out every gene in the genome, we can identify which gene products are essential for the compound's herbicidal activity. The gene whose knockout provides the strongest survival advantage is the most likely candidate for the direct target or a critical downstream effector.
System Preparation: Generate a stable A. thaliana protoplast or cell suspension line that constitutively expresses the Cas9 nuclease.
Library Transduction: Introduce a genome-wide sgRNA (single-guide RNA) library into the Cas9-expressing cells. Each sgRNA is designed to guide the Cas9 nuclease to a specific gene, creating a knockout. The result is a pooled population of cells where each cell has a different gene knocked out.[10]
Compound Selection: Treat the pooled cell population with a lethal concentration (e.g., LC80) of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid.
Enrichment: Culture the cells for several generations. Cells with knockouts in genes essential for the compound's activity will survive and become enriched in the population.
Sequencing & Analysis: Isolate genomic DNA from the surviving cell population. Use next-generation sequencing to identify which sgRNAs have been enriched compared to a control population not treated with the compound. The genes targeted by these enriched sgRNAs are the top candidates.
After generating a list of putative targets from affinity chromatography and/or CRISPR screens, it is essential to confirm that the compound directly binds to these candidates in their native cellular environment. CETSA is a powerful method for this purpose.[11][12][13][14]
Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a protein binds to a ligand (our compound), it generally becomes more structurally stable and resistant to heat-induced denaturation. By heating intact cells or cell lysates to various temperatures and then measuring how much of a specific protein remains soluble, we can detect this stabilization. A shift in the melting curve of a protein in the presence of the compound is strong evidence of direct physical engagement.[13]
Lysate Preparation: Prepare fresh, native lysate from A. thaliana seedlings as described in the affinity chromatography protocol.
Compound Incubation: Aliquot the lysate into several tubes. Add the compound to a final concentration of ~10x the expected EC50. Add vehicle (e.g., DMSO) to a parallel set of control tubes. Incubate for 30 minutes at room temperature.
Thermal Challenge: Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 70°C in 2°C increments). Heat for 3 minutes, followed by cooling to 4°C for 3 minutes.
Separation of Soluble Fraction: Centrifuge all tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
Analysis by Western Blot: Carefully collect the supernatant (soluble fraction) from each tube. Analyze these samples by SDS-PAGE and Western blotting using an antibody specific for the candidate target protein.
Data Interpretation: Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Phase 3: Biophysical and Biochemical Validation
Once a target has been identified and engagement confirmed, the next phase is to quantitatively characterize the binding interaction and its functional consequences. This provides crucial data for understanding the compound's potency and mode of inhibition.
Quantifying Binding Affinity and Kinetics
Two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time.[16][17][18] The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface. The change in refractive index upon binding is measured, providing data on association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). The kinetic information provided by SPR is invaluable for structure-activity relationship (SAR) studies.[19]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[20][21][22] Small aliquots of the compound are injected into a solution of the purified target protein. This method provides the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, offering a complete thermodynamic profile of the interaction.
Assuming the validated target is an enzyme, the next step is to determine how the compound's binding affects its catalytic activity. This is fundamental to confirming the MoA.[23][24][25]
Causality: By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound, we can determine its inhibitory potency (IC50) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[19] This directly links the physical binding event to a functional biochemical outcome.
Reagents: Obtain or produce a purified, active form of the target enzyme. Identify a suitable substrate and a method to detect either the consumption of the substrate or the formation of the product (e.g., a colorimetric or fluorometric assay).[26]
IC50 Determination: Set up a series of reactions containing a fixed concentration of the enzyme and its substrate (typically at the K_m value). Add the compound over a range of concentrations (e.g., from 1 nM to 100 µM). Measure the initial reaction velocity for each concentration.
Data Analysis (IC50): Plot the reaction velocity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which inhibition is 50%).
Mechanism of Inhibition Study: To determine the mode of inhibition, perform the assay again, but this time, vary the concentration of the substrate at several different fixed concentrations of the inhibitor.
Data Analysis (Mechanism): Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of changes in V_max and K_m will reveal the mechanism:
Competitive: Lines intersect on the y-axis (V_max unchanged, K_m increases).
Non-competitive: Lines intersect on the x-axis (V_max decreases, K_m unchanged).
Uncompetitive: Lines are parallel (both V_max and K_m decrease).
Parameter
Description
Hypothetical Value
K_D (SPR)
Equilibrium Dissociation Constant
120 nM
IC50
Half Maximal Inhibitory Concentration
250 nM
K_i
Inhibition Constant
115 nM
Mechanism
Mode of Inhibition
Competitive
Phase 4: Cellular and Organismal Pathway Analysis
The final phase connects the specific molecular interaction back to the whole-organism phenotype. This involves understanding the downstream consequences of target inhibition.
Transcriptomics (RNA-Seq)
RNA-Seq provides a snapshot of the entire transcriptome, revealing how gene expression changes in response to compound treatment.[27][28][29]
Causality: By inhibiting the target protein, the compound perturbs the biochemical pathway in which that protein functions. The cell will attempt to compensate for this perturbation by altering the expression of related genes. Analyzing these changes can validate the proposed MoA and uncover previously unknown connections to other pathways. For example, if the target is an enzyme in an amino acid biosynthesis pathway, we would expect to see upregulation of other enzymes in that same pathway as the plant attempts to overcome the metabolic block. This provides powerful, systems-level evidence for the proposed mechanism.[30]
Figure 2. Causal logic linking target inhibition to phenotype.
Conclusion
Elucidating the mechanism of action for a novel compound like 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is a systematic process of hypothesis generation, testing, and validation. By beginning with an unbiased phenotypic screen, employing orthogonal methods for target identification, and validating the biochemical and cellular consequences of target engagement, a researcher can build a high-confidence, data-driven model of the compound's MoA. This strategic framework ensures that each experimental step logically informs the next, leading to a robust and comprehensive understanding of the compound's biological activity.
References
Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]
Zheng, W., & Li, Z. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC - NIH. [Link]
Zhou, Y., et al. (2022). Genome-wide CRISPR/Cas9 screening for therapeutic targets in NSCLC carrying wild-type TP53 and receptor tyrosine kinase genes. PMC - NIH. [Link]
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Alvarez, M. J., et al. (2016). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC - NIH. [Link]
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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Twist Bioscience. (n.d.). Massive CRISPR Screen and Prioritization Strategy Yields Strong Cancer Drug Target Candidates. Twist Bioscience. [Link]
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Ardigen. (2024). Target Identification: The Cornerstone of the Drug Discovery Process. Ardigen. [Link]
Pierce, M. M., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC - NIH. [Link]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Benzoic Acid Derivatives
Abstract The benzoic acid scaffold represents a cornerstone in the field of medicinal chemistry, serving as a fundamental structural motif for a vast array of therapeutic agents.[1] Its discovery dates back to the 16th c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The benzoic acid scaffold represents a cornerstone in the field of medicinal chemistry, serving as a fundamental structural motif for a vast array of therapeutic agents.[1] Its discovery dates back to the 16th century, and since then, its derivatives have been integral to the development of drugs spanning numerous disease areas.[1] The versatility of the phenyl ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological activities and pharmacokinetic profiles.[1] This technical guide provides a comprehensive exploration of the discovery and synthesis of novel benzoic acid derivatives for researchers, scientists, and professionals in drug development. It delves into modern synthetic strategies, robust characterization techniques, and diverse therapeutic applications, with a focus on the rationale behind experimental choices and the integration of in-silico methods in contemporary drug discovery workflows.
Introduction: The Enduring Significance of the Benzoic Acid Scaffold in Medicinal Chemistry
Historical Perspective and Evolution
First isolated from gum benzoin, benzoic acid has a rich history, initially being used as a preservative due to its antimicrobial properties.[2][3] The evolution of synthetic organic chemistry has transformed this simple aromatic carboxylic acid into a highly versatile scaffold for the generation of complex molecules with significant therapeutic value.[2] Early synthetic methods, such as the oxidation of toluene, have given way to more sophisticated and efficient catalytic reactions, broadening the accessible chemical space for novel derivatives.[2]
Physicochemical Properties and Structural Features
Benzoic acid is a white, crystalline solid with the chemical formula C₆H₅COOH.[2] Its structure consists of a benzene ring attached to a carboxyl group, which imparts acidic properties and influences its reactivity.[2] The aromatic ring provides a stable and rigid core that can be readily substituted, while the carboxyl group can participate in various chemical transformations, including esterification and amidation, and serves as a key hydrogen bond donor and acceptor for interactions with biological targets.[4][5]
Broad Spectrum of Biological Activities
The derivatization of the benzoic acid core has led to the discovery of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][6] This functional diversity underscores the importance of the benzoic acid scaffold as a privileged structure in drug discovery.[1][6]
Strategic Approaches to the Synthesis of Novel Benzoic Acid Derivatives
The synthesis of novel benzoic acid derivatives often involves the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds to append various functional groups to the benzoic acid core. Modern synthetic chemistry offers several powerful tools for this purpose, with palladium- and copper-catalyzed cross-coupling reactions being among the most prominent.
Core Synthetic Methodologies: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and have become indispensable in drug discovery.[7]
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (e.g., a boronic acid) and an organohalide.[8][9] It is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[10] For the synthesis of biaryl benzoic acids, this typically involves coupling a halobenzoic acid with a phenylboronic acid.[8][9]
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide.[7][11] The introduction of nitrogen atoms is a fundamental strategy in drug design to modulate properties such as lipophilicity, solubility, and pharmacokinetic profiles.[7] This method has largely replaced harsher traditional methods for the synthesis of aryl amines.[11]
The Ullmann condensation is a classical copper-promoted reaction for the formation of C-O, C-N, and C-S bonds.[12][13] While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed reactions, it remains a valuable tool, particularly for certain substrates where palladium catalysis may be less effective.[12] Modern modifications with soluble copper catalysts and ligands have improved the efficiency and scope of this reaction.[12][13]
In a glovebox or under an inert atmosphere, combine the halobenzoic acid derivative (1.0 mmol), palladium catalyst (0.01-0.05 mmol), and ligand (0.02-0.10 mmol) in a reaction vessel.
Add the base (1.2-1.5 mmol) and the anhydrous solvent.
Add the amine (1.1 mmol) to the mixture.
Seal the vessel and heat to the appropriate temperature (typically 80-110 °C).
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and quench with water.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product via column chromatography.
This protocol describes a general procedure for the copper-catalyzed coupling of a phenol with a halobenzoic acid.
To a reaction flask, add the halobenzoic acid (1.0 mmol), phenol (1.2 mmol), copper catalyst (0.1-0.2 mmol), ligand (0.2-0.4 mmol), and base (2.0 mmol).
Add the solvent and degas the mixture.
Heat the reaction to a high temperature (often >150 °C) under an inert atmosphere.
Monitor the reaction by TLC or LC-MS.
After completion, cool the mixture and dilute with water.
Acidify with HCl and extract the product with an organic solvent.
Wash the organic layer with brine, dry, and concentrate.
Purify the product by column chromatography or recrystallization.
Rationale for Method Selection: A Scientist's Perspective
The choice between these synthetic methodologies is dictated by several factors:
Substrate Scope and Functional Group Tolerance: Suzuki-Miyaura and Buchwald-Hartwig reactions generally exhibit broader substrate scope and higher functional group tolerance compared to the Ullmann condensation.[9][10][11]
Reaction Conditions: Ullmann reactions often require harsh conditions (high temperatures), which may not be suitable for sensitive substrates.[12] Palladium-catalyzed reactions typically proceed under milder conditions.[10]
Cost and Availability of Reagents: Copper catalysts are generally less expensive than palladium catalysts. The availability and stability of the required starting materials (e.g., boronic acids for Suzuki coupling) are also important considerations.
Desired Bond Type: The choice of reaction is fundamentally determined by the bond to be formed (C-C, C-N, C-O, etc.).
Characterization and Structural Elucidation
Accurate structural confirmation and purity assessment are critical following the synthesis of novel benzoic acid derivatives.[17] A combination of spectroscopic and crystallographic techniques is typically employed.
Spectroscopic Techniques
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound.[17] ¹H and ¹³C NMR are indispensable for confirming the identity and purity of synthesized derivatives by analyzing the chemical environment of the nuclei.[17] The chemical shifts (δ) are highly sensitive to the electronic environment influenced by substituents on the benzoic acid core.[17]
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17] It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[17]
IR spectroscopy is used to identify the functional groups present in a molecule. For benzoic acid derivatives, characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and aromatic C-H and C=C stretches are typically observed.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. This technique is particularly useful for resolving ambiguities in complex structures and understanding intermolecular interactions in the solid state.[18]
Experimental Protocols for Characterization
Procedure:
Sample Preparation: Dissolve 5-25 mg of the synthesized compound for ¹H NMR (50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[17]
Analysis: Acquire the NMR spectrum on a spectrometer (e.g., 400 MHz). Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons.
Procedure:
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.[17]
Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
The versatility of the benzoic acid scaffold has led to its incorporation into a wide range of therapeutic agents.[1]
Benzoic Acid Derivatives as Anti-inflammatory Agents
A notable class of benzoic acid derivatives acts as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein involved in leukocyte adhesion and trafficking.[1] By blocking this interaction, these compounds can prevent the migration of inflammatory cells, a key process in autoimmune diseases.[1]
Anticancer Applications of Benzoic Acid Scaffolds
Organic molecules containing the benzoic acid moiety have shown significant anticancer potential.[6][19] These derivatives can act through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) or by targeting specific signaling pathways involved in cell proliferation and survival.
Neuroprotective Roles of Novel Derivatives
Recent research has focused on the design of benzoic acid derivatives as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a potential drug target for neurodegenerative diseases.[20] Some derivatives have shown neuroprotective effects against oxidative stress and apoptosis in neuronal cells.[20]
Antimicrobial and Antifungal Properties
Benzoic acid and its derivatives have long been used as antimicrobial and antifungal agents.[2][3] Their mechanism of action often involves disrupting the pH balance within microbial cells or interfering with essential metabolic processes.[3]
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for designing potent and selective therapeutics.[5] The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, which affect the molecule's electronic properties, lipophilicity, and steric profile.[5] For example, electron-withdrawing groups like a nitro group can increase the acidity of the carboxylic acid, while lipophilic groups like a methyl group can enhance membrane permeability.[5]
In-Silico Approaches in the Design of Novel Benzoic Acid Derivatives
Computational methods are increasingly integrated into the drug discovery pipeline to accelerate the identification and optimization of lead compounds.
Role of Computational Chemistry in Lead Optimization
In-silico techniques allow for the prediction of the biological activity and physicochemical properties of virtual compounds before their synthesis, saving time and resources.[21]
Molecular Docking and Pharmacophore Modeling
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and affinities.[21] Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity.[21]
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models.[22] This helps in the early identification of candidates with favorable pharmacokinetic and safety profiles.[22]
Future Perspectives and Conclusion
The benzoic acid scaffold continues to be a highly productive platform for the discovery of new medicines.[1] Its synthetic tractability and proven track record make it an attractive starting point for the design of compound libraries and lead optimization campaigns.[1] Future research will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, aided by the increasing sophistication of synthetic methodologies and in-silico design tools. The exploration of new biological targets for benzoic acid derivatives will also continue to expand their therapeutic potential.
References
Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC. Available from: [Link]
Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed. Available from: [Link]
Benzoic Acid | Industrial, Food & Pharmaceutical Grade Supplier – Snowhite Chemical Co.,LTD. Available from: [Link]
Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Available from: [Link]
Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed. Available from: [Link]
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Available from: [Link]
A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. Available from: [Link]
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. Available from: [Link]
Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium cladosporioides and C. sphaerospermum | Journal of Natural Products - ACS Publications. Available from: [Link]
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan. Available from: [Link]
Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC. Available from: [Link]
In Silico Docking Analysis To Identify Therapeutic Benzoic Acid Derivatives For Acute Myeloid Leukaemia - STM Journals. Available from: [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available from: [Link]
Ullmann condensation - Wikipedia. Available from: [Link]
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available from: [Link]
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Bentham Science. Available from: [Link]
Synthesis and Theoretical Calculations of Benzoic Acid-Based New Mono Azo Dye - Semantic Scholar. Available from: [Link]
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - Canadian Science Publishing. Available from: [Link]
(PDF) Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - ResearchGate. Available from: [Link]
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC. Available from: [Link]
Buchwald-Hartwig Amination - Wordpress. Available from: [Link]
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - ResearchGate. Available from: [Link]
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available from: [Link]
(IUCr) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available from: [Link]
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available from: [Link]
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Available from: [Link]
SYNTHESIS OF NEW COMPLEXES BASED ON BENZOIC ACID DERIVATIVES. Available from: [Link]
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available from: [Link]
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. Available from: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
With the completion of the written guide and the reference list, I will now generate the mandatory visualizations.
Caption: Drug Discovery Workflow for Benzoic Acid Derivatives.
Spectroscopic data (NMR, IR, MS) of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic data f...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (C₉H₈ClFO₃, MW: 218.61 g/mol , CAS: 2404733-74-8).[1] In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining the spectral data of structurally analogous compounds, this guide offers a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and assess the purity of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and best practices in analytical chemistry.
Introduction and Molecular Structure Analysis
2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure incorporates several key features that will manifest distinctly in its spectroscopic profiles: a tetrasubstituted benzene ring, a carboxylic acid group, a methoxymethyl ether side chain, and halogen substituents (chloro and fluoro). Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.
The substitution pattern on the aromatic ring—with a carboxylic acid at C1, a chlorine atom at C2, a methoxymethyl group at C3, and a fluorine atom at C4—creates a specific electronic environment that influences the chemical shifts of the aromatic protons and carbons. The electron-withdrawing nature of the carboxylic acid, chlorine, and fluorine will generally lead to a downfield shift for the aromatic protons and carbons.
Figure 1: Molecular structure of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxymethyl group, and the carboxylic acid proton.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10-12
Broad Singlet
1H
-COOH
The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet that can exchange with D₂O.
~7.9-8.1
Doublet
1H
Ar-H6
This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H5.
~7.1-7.3
Doublet of Doublets
1H
Ar-H5
This proton is coupled to both H6 and the fluorine at C4, resulting in a doublet of doublets.
~4.6-4.8
Singlet
2H
-CH₂-O
The methylene protons are adjacent to an oxygen atom and the aromatic ring, causing a downfield shift. They are expected to appear as a singlet.
~3.4-3.6
Singlet
3H
-O-CH₃
The methyl protons of the ether group are shielded relative to the methylene protons and are expected to appear as a sharp singlet.
Experimental Protocol for ¹H NMR Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Instrumentation: A 500 MHz NMR spectrometer.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: 0-16 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64, depending on the sample concentration.
Processing: Fourier transformation, phase correction, and baseline correction of the resulting Free Induction Decay (FID).
Figure 2: General workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Rationale
~168-172
C=O (COOH)
The carbonyl carbon of the carboxylic acid is highly deshielded. The chemical shift of the carboxylic acid carbon in benzoic acid is around 172.5 ppm.[2][3]
~160-165 (d)
C4 (C-F)
The carbon directly attached to fluorine will show a large one-bond coupling (¹JCF) and will be significantly deshielded.
~135-140
C2 (C-Cl)
The carbon bearing the chlorine atom will be deshielded.
~130-135
C6
Aromatic carbon.
~125-130
C1
The ipso-carbon attached to the carboxylic acid group.
~120-125 (d)
C3
This carbon is attached to the methoxymethyl group and adjacent to the fluorine-bearing carbon, and will show a smaller two-bond coupling (²JCF).
~115-120 (d)
C5
This carbon is ortho to the fluorine-bearing carbon and will exhibit a two-bond coupling (²JCF).
~65-70
-CH₂-O
The methylene carbon of the ether.
~58-62
-O-CH₃
The methyl carbon of the ether.
(d) indicates a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibrational Mode
2500-3300
Broad
O-H
Stretching (Carboxylic Acid)
1680-1710
Strong
C=O
Stretching (Carboxylic Acid, Dimer)
1600-1610, 1475-1500
Medium-Weak
C=C
Stretching (Aromatic Ring)
1210-1320
Strong
C-O
Stretching (Carboxylic Acid)
1000-1150
Strong
C-O-C
Asymmetric Stretching (Ether)
1100-1250
Strong
C-F
Stretching
750-850
Strong
C-Cl
Stretching
Experimental Protocol for FTIR Spectroscopy:
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition Parameters:
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Data Processing: A background spectrum (of air or the pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI):
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 218, with an M+2 peak at m/z = 220 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
Major Fragmentation Pathways:
Loss of -OCH₃: A fragment at m/z = 187 (M - 31) due to the loss of a methoxy radical.
Loss of -CH₂OCH₃: A fragment at m/z = 173 (M - 45) from the loss of the methoxymethyl radical.
Loss of -COOH: A fragment at m/z = 173 (M - 45) resulting from the loss of the carboxyl group.
Decarboxylation: Loss of CO₂ to give a fragment at m/z = 174.
Figure 3: Predicted major fragmentation pathways in EI-MS.
Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Gas Chromatography (GC) Conditions:
Injector: Split/splitless, operated in splitless mode.
Column: A standard non-polar column (e.g., DB-5ms).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Conclusion
This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid. By understanding the expected spectroscopic signatures outlined in this document, researchers can more effectively identify this compound, confirm its structure, and assess its purity. The provided protocols for data acquisition represent standard, reliable methods for obtaining high-quality spectroscopic data. While these predictions are based on sound chemical principles and data from analogous structures, experimental verification remains the gold standard in chemical analysis.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12648026, 2-Chloro-4-methoxybenzoic acid. [Link]
Technical Guide: Literature Review and Synthetic Applications of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing a drug candidate's pharmacokinetic profile while maintaining or enhancing target affinity. The compound 2-Chloro-4-f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of optimizing a drug candidate's pharmacokinetic profile while maintaining or enhancing target affinity. The compound 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (CAS 2404733-74-8)[1] represents a sophisticated structural evolution of the traditional 3-methylbenzoic acid scaffold. This in-depth technical guide explores the chemical rationale, synthetic methodologies, and biological applications of this advanced building block, particularly its utility in synthesizing substituted carboxamides targeting the WDR5-MLL1 protein-protein interaction[2] and P2X7 receptors[3].
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream library synthesis. The methoxymethyl ether substitution introduces specific topological changes compared to its methyl precursor.
The transition from a simple methyl group to a methoxymethyl group is a classic bioisosteric strategy. The precursor, (CAS 173315-54-3)[4], is extensively documented as a critical intermediate in the synthesis of WDR5 protein-protein interaction inhibitors[5] and P2X7 receptor antagonists[6].
The Causality of the Methoxymethyl Substitution:
Hydrogen Bond Acceptor (HBA): The introduction of the ether oxygen provides a new HBA vector. In the context of WDR5 inhibitors, this can engage specific arginine or lysine residues within the binding pocket, potentially increasing the residence time of the inhibitor[2].
Metabolic Stability: While benzylic methyl groups are prone to rapid oxidation by Cytochrome P450 enzymes (forming benzylic alcohols and carboxylic acids)[7], the methoxymethyl ether alters the electron density and steric environment, often redirecting or slowing metabolic clearance.
Biological Pathway & Target Engagement
Substituted carboxamides derived from this benzoic acid scaffold are potent disruptors of the WDR5-MLL1 complex. WDR5 overexpression is directly linked to poor survival outcomes in various cancers, including bladder cancer, by upregulating the Nanog pathway to promote cancer stem cell (CSC) self-renewal[2].
Fig 2. Mechanism of WDR5-MLL1 complex disruption by substituted carboxamide inhibitors.
Synthetic Methodologies
The synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid relies on the controlled functionalization of the benzylic position of its 3-methyl precursor.
Fig 1. Synthetic workflow from 3-methyl precursor to the methoxymethyl target.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of the Methoxymethyl Intermediate
This protocol details the transformation of the methyl group to the methoxymethyl ether.
Radical Bromination:
Dissolve 2-chloro-4-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.
Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).
Causality: NBS provides a low, steady concentration of bromine radicals, preventing unwanted electrophilic aromatic substitution on the electron-deficient ring. AIBN acts as a thermal radical initiator, decomposing at 70°C to drive the hydrogen abstraction at the benzylic position.
Validation: Monitor via LC-MS. The reaction must be stopped precisely when the monobrominated mass is maximized to prevent over-bromination to the dibromomethyl species.
Methoxylation (Sₙ2 Displacement):
Isolate the 3-(bromomethyl) intermediate and dissolve it in anhydrous methanol.
Add Sodium Methoxide (NaOMe, 2.5 eq) dropwise at 0°C, then warm to room temperature.
Causality: The methoxide ion acts as a strong, unhindered nucleophile. The excess base is required because the first equivalent will deprotonate the carboxylic acid, while the second drives the Sₙ2 displacement of the primary bromide.
Validation: ¹H-NMR validation is critical here. The disappearance of the benzylic bromide singlet (~4.5 ppm) and the appearance of a new methylene singlet (~4.7 ppm) alongside a methoxy singlet (~3.4 ppm) confirms the ether formation.
Protocol 2: Amide Coupling for WDR5 Inhibitor Library Generation
This protocol details the coupling of the synthesized building block to an amine core.
Activation:
Dissolve 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.
Causality: The ortho-chloro and meta-methoxymethyl substituents create significant steric hindrance around the carboxylic acid. HATU is chosen over standard carbodiimides (like EDC) because it generates a highly reactive OAt active ester that efficiently overcomes this steric bulk[2]. DIPEA acts as a non-nucleophilic base to drive the reaction without forming side products.
Coupling:
Add the target amine (e.g., a substituted piperazine or triazolopyrazine derivative) (1.1 eq). Stir at room temperature for 12 hours.
Validation: Quench with water and extract with EtOAc. The crude product should show a distinct amide proton shift (>8.0 ppm) in ¹H-NMR, validating the successful linkage.
Safety, Handling, & Analytical Characterization
When handling 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, strict adherence to safety protocols is required. Based on the[8], the compound is classified under the following GHS categories:
Table 2: GHS Safety Classification
Hazard Class
Category
H-Statement
Causality / Mitigation
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Handle in a Class II biosafety cabinet. Use proper PPE[8].
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
The acidic nature and halogenated ring disrupt lipid bilayers. Wear nitrile gloves[8].
Serious Eye Damage
Category 2A
H319: Causes serious eye irritation
Wear tightly fitting safety goggles. In case of contact, rinse for 15 mins[8].
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | The compound may form irritating dust. Use a P95 or P1 particle respirator if handling bulk powder[8]. |
References
Title: US11174250B2 - Substituted carboxamides as inhibitors of WDR5 protein-protein binding | Source: Google Patents | URL
Title: EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS | Source: Google Patents | URL
2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid as a building block for pharmaceuticals
Application Notes and Protocols: 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in Pharmaceutical Development Executive Summary In modern drug discovery, the selection of highly functionalized, multi-vector building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols: 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in Pharmaceutical Development
Executive Summary
In modern drug discovery, the selection of highly functionalized, multi-vector building blocks is critical for rapidly accessing complex chemical space. 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (CAS: 2404733-74-8) has emerged as a highly versatile scaffold[1]. Characterized by a dense array of orthogonal reactive sites, this building block allows medicinal chemists to systematically explore structure-activity relationships (SAR) through sequential functionalization. This guide details the structural rationale, physicochemical properties, and validated synthetic protocols for deploying this compound in pharmaceutical development.
Structural Rationale & Pharmacological Profile
The utility of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid lies in its three distinct functional vectors, each serving a specific synthetic and pharmacological purpose:
The Carboxylic Acid (C1): Serving as the primary anchor, the carboxylic acid is typically utilized for amide bond formation—the most frequently executed reaction in medicinal chemistry[2].
The Halogen Axis (C2-Chloro, C4-Fluoro): The strategic incorporation of fluorine is a cornerstone of drug design, known to enhance metabolic stability, modulate pKa, and improve target binding affinity[3],[4]. Synthetically, the highly electronegative C4-fluorine is activated by the electron-withdrawing C1-carbonyl and the inductive effect of the C2-chlorine, making it an excellent leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr). Meanwhile, the C2-chlorine provides steric shielding to the C1-amide (locking its conformation) and serves as a handle for palladium-catalyzed cross-coupling.
The 3-(Methoxymethyl) Motif: This ether-containing appendage acts as a flexible hydrogen-bond acceptor. Methoxymethyl groups are increasingly utilized to modulate lipophilicity, improve aqueous solubility, and occupy distinct polar/lipophilic boundary pockets within target proteins (e.g., kinase hinge regions)[5].
Physicochemical Data Summary
Understanding the baseline physicochemical properties of the building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final drug candidates.
Property
Value
Chemical Name
2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
CAS Number
2404733-74-8
Molecular Formula
C9H8ClFO3
Molecular Weight
218.61 g/mol
Topological Polar Surface Area (TPSA)
46.53 Ų
LogP (Predicted)
2.32
Purity Standard
≥98% (Commercially available)
(Data aggregated from commercial chemical libraries[1])
Strategic Workflows in Drug Discovery
The orthogonal reactivity of this building block allows for a divergent synthetic workflow, enabling the rapid generation of diverse libraries targeting kinases, GPCRs, and agrochemical targets.
Divergent synthetic workflow utilizing the three functional vectors of the building block.
Causality & Rationale: The ortho-chloro substituent creates significant steric hindrance around the carboxylic acid. Standard carbodiimide coupling (e.g., EDC/HOBt) often proceeds slowly or fails with such hindered substrates[6]. HATU is selected because the nitrogen atom in the HOAt ring of the active ester intermediate provides an intramolecular hydrogen bond that drastically accelerates the aminolysis step[7]. DIPEA is utilized as a non-nucleophilic base to deprotonate the acid without competing as a nucleophile against the amine[2].
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise. Stir the mixture at room temperature for 5 minutes to ensure complete deprotonation of the carboxylic acid.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 1.2 mmol) portion-wise. Stir at 0 °C for 15 minutes to allow the formation of the highly reactive HOAt-active ester.
Aminolysis: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) slowly. Remove the ice bath and allow the reaction to warm to room temperature.
Monitoring & Workup: Monitor the reaction via LC-MS or TLC (typically complete within 2–4 hours). Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Mechanistic pathway of HATU-mediated amide coupling for sterically hindered substrates.
Protocol B: Late-Stage SNAr Functionalization at C4
Causality & Rationale: Once the amide bond is formed, the electron-withdrawing nature of the newly formed carbonyl group, combined with the C2-chlorine, highly activates the C4-fluorine toward Nucleophilic Aromatic Substitution (SNAr). This self-validating system ensures that the fluorine acts as a regioselective leaving group when exposed to aliphatic amines (e.g., morpholine, piperazine derivatives), allowing for late-stage diversification of the pharmacokinetic profile.
Step-by-Step Methodology:
Reaction Setup: Dissolve the purified amide intermediate from Protocol A (1.0 equiv, 0.5 mmol) in anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (3.0 mL).
Nucleophile Addition: Add the secondary cyclic amine (e.g., morpholine) (2.5 equiv, 1.25 mmol) and anhydrous K2CO3 (2.0 equiv, 1.0 mmol). Note: The excess amine can act as its own base, but K2CO3 ensures the reaction remains basic without consuming valuable amine building blocks.
Thermal Activation: Heat the reaction mixture to 80–100 °C in an oil bath or microwave reactor.
Monitoring: Track the displacement of the fluorine atom via LC-MS. The mass shift will correspond to the loss of F (-19 Da) and the addition of the amine moiety.
Workup: Cool the mixture to room temperature and dilute with water (15 mL) to precipitate the product. If the product is an oil, extract with Dichloromethane (DCM) (3 × 10 mL), wash thoroughly with brine (to remove DMSO/NMP), dry over Na2SO4, and concentrate for final purification.
References
ACS Publications: The Many Roles for Fluorine in Medicinal Chemistry
URL: [Link]
RSC Publishing: A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release
URL: [Link]
Growing Science: Process optimization for acid-amine coupling: a catalytic approach
URL: [Link]
PubMed (NIH): FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications
URL:[Link]
RSC Publishing: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates
URL:[Link]
Use of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in the synthesis of heterocyclic compounds
Application Note: Strategic Utilization of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in the Synthesis of Novel Heterocyclic Kinase Inhibitors Executive Summary The design of highly selective kinase inhibitors requi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in the Synthesis of Novel Heterocyclic Kinase Inhibitors
Executive Summary
The design of highly selective kinase inhibitors requires building blocks that offer precise stereoelectronic control and versatile late-stage functionalization handles. 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (CAS: 2404733-74-8)[1] has emerged as a privileged scaffold in medicinal chemistry. This guide details the physicochemical rationale, experimental causality, and validated protocols for utilizing this tri-substituted benzoic acid to construct complex heterocyclic cores (e.g., quinazolinones, benzimidazoles) targeting oncogenic pathways such as mutant BRAF[2].
Physicochemical Profiling & Synthetic Rationale
To fully harness this building block, one must understand the synergistic causality of its substituents:
C1 Carboxylic Acid (The Anchor): Serves as the primary site for amidation and subsequent cyclization into nitrogenous heterocycles.
C2 Chlorine (The Steric Shield & Cross-Coupling Handle): The bulky ortho-chlorine atom forces the resulting C1-heterocycle out of the plane of the phenyl ring. This specific dihedral angle (atropisomerism) is critical for locking the molecule into a bioactive conformation that fits deeply into kinase hinge regions[2]. Furthermore, it provides a regioselective handle for late-stage Palladium-catalyzed cross-coupling.
C3 Methoxymethyl (MOM) Ether (The Modulator): The MOM group acts as a stable hydrogen-bond acceptor[3]. Unlike a free hydroxyl, the MOM ether prevents unwanted side reactions during harsh cyclizations while optimizing the molecule's lipophilicity (LogP). It can be selectively cleaved under acidic conditions if a terminal hydroxyl is required.
C4 Fluorine (The SNAr Hotspot): The strategic placement of fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation[4]. More importantly, the electron-withdrawing nature of the adjacent heterocycle and the C2-chlorine highly activates this C4-fluorine toward Nucleophilic Aromatic Substitution (SNAr), allowing for rapid, late-stage library generation with various amines[4].
Core Synthetic Workflows & Mechanistic Pathways
The synthesis of targeted inhibitors from this scaffold typically follows a three-stage workflow: Amidation , Cyclization , and Late-Stage Functionalization .
Fig 1. Synthetic workflow for heterocyclic core construction and late-stage functionalization.
Quantitative Data: Reaction Optimization
The steric bulk of the ortho-chlorine and meta-MOM groups significantly impedes standard coupling. Table 1 demonstrates the causality behind reagent selection.
Table 1: Optimization of Amidation Conditions (Step 1)
Coupling Agent
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
EDC / HOBt
TEA
DMF
25
< 15%
Severe steric hindrance prevents active ester formation.
T3P (50% in EtOAc)
Pyridine
EtOAc
80
45%
Moderate conversion; requires prolonged heating.
HATU
DIPEA
DMF
25
> 90%
Highly reactive 7-azabenzotriazole ester rapidly intercepts the amine.
Causality: HATU is selected because the ortho-chloro group severely restricts the trajectory of incoming nucleophiles. HATU generates a highly electrophilic intermediate that drives the reaction forward at room temperature, preventing the degradation of the acid-sensitive MOM ether.
Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (1.0 eq, 2.18 g, 10 mmol)[1] in anhydrous DMF (20 mL).
Activation: Add DIPEA (3.0 eq, 5.2 mL, 30 mmol) followed by HATU (1.2 eq, 4.56 g, 12 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add the desired primary amine/aniline derivative (1.1 eq, 11 mmol) dropwise. Stir at room temperature for 2 hours.
Self-Validation Check: Quench a 10 µL aliquot in 1 mL MeOH. LC-MS must show the disappearance of the starting material (m/z 217 [M-H]⁻) and the appearance of the product mass. TLC (Hexanes/EtOAc 1:1) should show a distinct shift in Rf with UV activity.
Workup: Dilute with EtOAc (100 mL), wash with 5% LiCl aqueous solution (3 x 50 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Late-Stage Regioselective SNAr at the C4-Fluoro Position
Causality: Fluorine is a superior leaving group in SNAr compared to chlorine due to its high electronegativity, which stabilizes the transition state[4]. Using DMSO at 80°C provides the exact dielectric environment needed to selectively displace the C4-fluorine without triggering competitive C2-chlorine displacement.
Preparation: Dissolve the cyclized heterocyclic intermediate (1.0 eq, 1.0 mmol) in anhydrous DMSO (5 mL).
Nucleophile Addition: Add the secondary amine (e.g., morpholine or piperazine derivative) (2.5 eq, 2.5 mmol) and K₂CO₃ (2.0 eq, 2.0 mmol).
Heating: Heat the mixture to 80°C in an oil bath for 6 hours.
Self-Validation Check: Monitor via LC-MS. The mass should shift by +(Mass of Amine - 19). 1H-NMR of the crude will show the disappearance of the characteristic highly split fluoro-aromatic doublet/triplet.
Workup: Cool to room temperature, pour into ice water (20 mL), and filter the resulting precipitate. Wash the solid with cold water and dry under a high vacuum.
Biological Application: Targeting the BRAF Pathway
Compounds derived from this fluorinated/chlorinated scaffold are highly effective in targeting mutant kinases[2]. The specific dihedral angle induced by the C2-chlorine allows the heterocycle to perfectly occupy the ATP-binding pocket of mutant BRAF, shutting down the downstream MEK/ERK proliferation cascade.
Fig 2. Mechanism of action for the synthesized heterocyclic inhibitors targeting the BRAF pathway.
References
Applications of Fluorine in Medicinal Chemistry
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
US11414404B2 - Compounds for the treatment of BRAF-associated diseases and disorders
Source: Google Patents
URL
Methoxymethyl-directed aryl metalation. Total synthesis of (.+-.)-averufin
Source: ACS Publications (Journal of the American Chemical Society)
URL:[Link]
Application Note: Quantitative Analysis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid using HPLC-UV and LC-MS/MS
Abstract This application note presents robust and validated analytical methods for the precise quantification of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, a key aromatic carboxylic acid intermediate in pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents robust and validated analytical methods for the precise quantification of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, a key aromatic carboxylic acid intermediate in pharmaceutical development. A primary method utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is detailed for routine quantification and purity analysis. Additionally, a highly sensitive and specific confirmatory method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is described. Both protocols are designed to meet the rigorous standards of the pharmaceutical industry, ensuring accuracy, precision, and reliability in compliance with ICH guidelines.[1]
Introduction
2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (Molecular Formula: C₉H₈ClFO₃, Molecular Weight: 218.61 g/mol ) is an emerging compound of interest in drug synthesis pathways.[2] Its unique substitution pattern, featuring a halogenated and methoxymethyl-modified benzoic acid core, necessitates well-defined analytical methods for its control. Accurate quantification is critical for ensuring reaction yield, monitoring purity, assessing stability, and meeting regulatory requirements throughout the drug development lifecycle.
The presence of a carboxylic acid functional group and a chromophoric aromatic ring makes this molecule an ideal candidate for analysis by reversed-phase HPLC with UV detection.[3][4] For applications requiring lower detection limits or confirmation of identity in complex matrices, LC-MS/MS provides unparalleled sensitivity and specificity.
Expected Properties: The molecule is acidic due to the carboxylic acid group. The aromatic ring provides UV absorbance, essential for HPLC-UV detection. Its overall structure lends itself to good retention and separation on a nonpolar stationary phase in reversed-phase chromatography.[5][6]
Our primary analytical approach is a reversed-phase HPLC-UV method. This technique separates compounds based on their hydrophobicity.[5][7] By using an acidified mobile phase, we can suppress the ionization of the carboxylic acid group, leading to a more retained, symmetrical peak shape and reproducible results.[8][9] The secondary method, LC-MS/MS, will utilize electrospray ionization (ESI) in negative mode, which is highly efficient for deprotonating carboxylic acids, to achieve high sensitivity.
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed for accurate quantification and is suitable for quality control, stability testing, and routine assay of the target analyte.
3.1. Rationale for Experimental Choices
Column: A C18 column is selected as it is the most common and versatile reversed-phase column, offering excellent hydrophobic retention for a wide range of organic molecules like the target analyte.[6]
Mobile Phase: A mixture of water and acetonitrile is used. Acetonitrile is often preferred for its low viscosity and UV transparency. The addition of 0.1% formic acid to the aqueous phase is crucial. It lowers the pH of the mobile phase well below the pKa of the benzoic acid group, ensuring it remains in its neutral, protonated form.[8] This prevents peak tailing and improves retention on the C18 stationary phase.
Detection: The aromatic nature of the compound suggests strong UV absorbance. A detection wavelength of 230 nm is chosen as a starting point, which is a common wavelength for substituted benzoic acids, providing a good balance of sensitivity and specificity.[10][11]
3.2. Experimental Protocol
Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Sample Solution: Prepare the test sample by dissolving it in the diluent to achieve a final concentration within the calibration range.
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis. The concentration of the analyte in the test samples is determined using the equation of the line.
Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides definitive confirmation of the analyte's identity and offers superior sensitivity, making it ideal for impurity profiling or analysis in complex biological matrices.
4.1. Rationale for Experimental Choices
Ionization: Electrospray Ionization (ESI) in negative mode is selected. The acidic proton of the carboxylic acid group is easily abstracted, forming a stable [M-H]⁻ ion, which is ideal for sensitive detection by mass spectrometry.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. It involves monitoring a specific precursor ion to product ion transition. This filters out background noise and interferences. While derivatization can sometimes be used for carboxylic acids to improve ionization, the inherent acidity of this molecule makes direct analysis highly feasible and preferable to avoid extra sample preparation steps.[12][13][14]
(Note: MRM transitions are predictive and must be optimized empirically on the specific instrument.)
Method Validation Summary
Both methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[15][1][16] The key validation parameters and typical acceptance criteria are summarized below.
Validation Parameter
HPLC-UV Acceptance Criteria
LC-MS/MS Acceptance Criteria
Specificity
Peak purity > 99.0%; No interference at RT of analyte
No interference at RT of analyte in blank matrix; Ion ratio stable
No significant change in results with minor variations in flow, temp, mobile phase pH
No significant change in results with minor variations
Visualizations
Caption: Principle of reversed-phase chromatographic separation for the target analyte.
Conclusion
The HPLC-UV and LC-MS/MS methods presented here are robust, reliable, and fit for the intended purpose of quantifying 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in a drug development setting. The HPLC-UV method serves as an excellent tool for routine quality control, while the LC-MS/MS method provides the high sensitivity and specificity required for more demanding applications. Proper validation in accordance with ICH guidelines is mandatory before implementation.
[1][3]
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (URL: [Link])
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. (URL: [Link])
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
Quality Guidelines. International Council for Harmonisation (ICH). (URL: [Link])
How does an acid pH affect reversed-phase chromatography separations?. Biotage. (URL: [Link])
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. (URL: [Link])
Spectral Identification and HPLC Quantification of Benzoic Acid from Natural Juices. (URL: [Link])
Reverse Phase HPLC Basics for LC/MS. IonSource. (URL: [Link])
Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. (URL: [Link])
2-Chloro-4-fluorobenzoic acid. AA Blocks. (URL: [Link])
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. (URL: [Link])
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. (URL: [Link])
Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. (URL: [Link])
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. (URL: [Link])
Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). BAuA. (URL: [Link])
Application Note: 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid in the Design and Synthesis of Small Molecule Inhibitors
Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the precise spatial arrangement and metabolic stability of a pharmacophore dictate the success of a small molecule inhibitor. 2-Chloro-4-fluoro-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the precise spatial arrangement and metabolic stability of a pharmacophore dictate the success of a small molecule inhibitor. 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (CAS: 2404733-74-8) has emerged as a highly specialized, privileged building block for constructing rigid, metabolically robust inhibitor scaffolds (e.g., kinase hinge binders, GPCR allosteric modulators).
As an Application Scientist, I approach this molecule not just as a reagent, but as a pre-engineered structural solution. The specific 2,3,4-trisubstitution pattern on the benzoic acid core provides three distinct pharmacological advantages:
The Ortho-Chloro Conformational Lock: The bulky chlorine atom at the 2-position exerts a profound steric "ortho effect." This forces the adjacent carboxylate (and subsequent amide or ester linkages) out of the plane of the phenyl ring. By pre-organizing the dihedral angle, the molecule pays its entropic penalty prior to target binding, dramatically increasing affinity for deep, narrow binding pockets such as kinase hinge regions.
Para-Fluoro Metabolic Shielding: Cytochrome P450 enzymes typically target electron-rich para-positions on aromatic rings for oxidative metabolism. The incorporation of a highly stable C–F bond (approx. 116 kcal/mol) at the 4-position effectively blocks this metabolic soft spot, prolonging the drug candidate's plasma half-life [1].
Meta-Methoxymethyl Amphiphilicity: The 3-(methoxymethyl) group introduces a unique blend of lipophilicity and hydrogen-bonding capacity. The ether oxygen acts as a precise hydrogen-bond acceptor to interact with conserved water networks or specific Ser/Thr residues, while the terminal methyl group fills adjacent hydrophobic micro-cavities.
Caption: Pharmacophore interaction map of the substituted benzoyl core.
Physicochemical Profiling & Reagent Selection
Before integrating this building block into a high-throughput library, it is critical to understand its physical properties and how the steric hindrance of the 2-chloro group impacts standard coupling chemistry.
Table 1: Physicochemical Properties
Property
Value
Structural Implication
CAS Number
2404733-74-8
Commercial identifier for library procurement.
Molecular Formula
C₉H₈ClFO₃
Halogenated core ensures high ligand efficiency.
Molecular Weight
218.61 g/mol
Low MW allows for extensive linker/warhead addition.
TPSA
46.53 Ų
Excellent membrane permeability (ideal for CNS/oral targets).
LogP (Predicted)
~2.32
Balanced lipophilicity for ADME optimization.
Table 2: Coupling Reagent Matrix for Ortho-Hindered Acids
The 2-chloro substitution severely hinders the carboxylic acid, making standard EDC/HOBt couplings sluggish and prone to low yields. Proper reagent selection is paramount [2].
Coupling Reagent
Activation Kinetics
Byproduct Removal
Suitability for 2-Cl Acids
T3P (Propylphosphonic anhydride)
Moderate to Fast
Aqueous wash (Highly soluble)
Optimal: High yield, minimal epimerization, easy workup.
HATU / DIPEA
Very Fast
Chromatography required
Good: But prone to guanidinylation with unhindered amines.
EDC / HOBt
Slow
Aqueous wash
Poor: Steric bulk leads to incomplete activation and low yields.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . We utilize T3P for amide coupling because the water-soluble nature of its byproducts ensures that if your target compound remains in the organic phase post-wash, the coupling was successful.
Caption: Synthetic pathways for 2-chloro-4-fluoro-3-(methoxymethyl)benzoic acid.
Causality: T3P is utilized as a 50 wt% solution in Ethyl Acetate (EtOAc). By running the reaction in EtOAc, we maintain a homogenous system that directly transitions into the separatory funnel for workup, minimizing solvent swaps and maximizing throughput.
Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (1.0 equiv) and the target amine (1.05 equiv).
Solvation: Suspend the reagents in anhydrous EtOAc to achieve a 0.2 M concentration.
Base Addition: Add DIPEA (3.0 equiv) in one portion. Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the T3P solution (1.5 equiv) over 10 minutes. Note: The 50% excess of T3P overcomes the steric hindrance of the 2-chloro group, driving the formation of the active phosphonic mixed anhydride.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Self-Validating Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Transfer to a separatory funnel. The T3P byproducts (propylphosphonic acid derivatives) will partition entirely into the aqueous layer.
Isolation: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide inhibitor.
Protocol B: Chemoselective Reduction to Benzyl Alcohol
Causality: When extending the linker of the inhibitor, the benzoic acid must be reduced to a benzyl alcohol. Borane-THF (BH₃·THF) is selected over Lithium Aluminum Hydride (LAH) because BH₃ selectively reduces carboxylic acids without risking the hydrodehalogenation of the critical 4-fluoro or 2-chloro substituents.
Step-by-Step Methodology:
Preparation: Dissolve the benzoic acid (1.0 equiv) in anhydrous THF (0.3 M) under a strict nitrogen atmosphere. Cool to 0 °C.
Reduction: Slowly add BH₃·THF (1 M solution, 2.5 equiv) dropwise via syringe. Caution: Hydrogen gas will evolve.
Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
Quenching: Cool the flask back to 0 °C. Carefully add Methanol dropwise. Self-validating step: Continue adding Methanol until all bubbling (H₂ gas evolution) ceases. This visual cue confirms the complete destruction of excess borane.
Isolation: Concentrate the mixture in vacuo. Partition the residue between EtOAc and 1M NaOH. Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure (2-chloro-4-fluoro-3-(methoxymethyl)phenyl)methanol intermediate.
References
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., Meanwell, N. A. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry 2015, 58 (21), 8315-8359. URL:[Link]
Fox, R. J., Golden, D. L., Chartrand, C. C., Grant, L. N., Gallagher, W. P., Goldfogel, M. J. "Tetramethylchloroformamidinium Hexafluorophosphate–N-Methylimidazole Amidation in Water: Successes, Limitations, and a Regression Model for Prediction." Organic Process Research & Development 2015, 29 (12), 3138-3149. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Side reactions in the synthesis of substituted benzoic acids
Technical Support Center: Troubleshooting Substituted Benzoic Acid Synthesis As a Senior Application Scientist, I frequently encounter researchers struggling with yield and purity during the synthesis of substituted benz...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Substituted Benzoic Acid Synthesis
As a Senior Application Scientist, I frequently encounter researchers struggling with yield and purity during the synthesis of substituted benzoic acids. While the theoretical pathways—Grignard carboxylation, alkylbenzene oxidation, and nitrile hydrolysis—appear straightforward, the reality of bench chemistry is fraught with competing kinetic pathways and thermodynamic traps. This guide deconstructs the causality behind common side reactions and provides self-validating protocols to ensure scientific integrity and reproducibility in your workflows.
Module 1: Grignard Carboxylation (Ar-MgX + CO₂)
Q: My Grignard carboxylation of a substituted bromobenzene yielded a significant amount of benzophenone derivative and tertiary alcohol. Why did this happen, and how do I prevent it?
A: You are observing the classic nucleophilic over-addition cascade. When carbon dioxide is introduced to the Grignard reagent (
Ar−MgX
), the initial product is the magnesium carboxylate salt (
Ar−CO2MgX
). Ideally, this salt is stable until the acidic workup. However, if the local concentration of
CO2
is too low (e.g., bubbling
CO2
gas inefficiently instead of pouring the Grignard over solid dry ice), unreacted
Ar−MgX
will attack the carboxylate intermediate. This forms a ketone (
Ar−CO−Ar
), which is highly electrophilic and rapidly undergoes a second nucleophilic attack by another equivalent of
Ar−MgX
to form a tertiary alcohol, such as a triphenylmethanol derivative[1].
Causality & Mitigation:
The reaction is governed by stoichiometry and temperature. By using a massive, cold excess of
CO2
(solid dry ice), you kinetically trap the Grignard reagent as the carboxylate, preventing the ketone formation pathway.
Kinetic pathways and side reactions during Grignard carboxylation of aryl halides.
Step-by-Step Protocol: Optimized Grignard Carboxylation
Self-Validating System: The disappearance of the Grignard reagent's dark color and the immediate formation of a white, chalky precipitate confirm successful carboxylation without over-addition.
Preparation: Dry all glassware in an oven at 120°C overnight. Assemble under an argon atmosphere.
Grignard Formation: Suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a crystal of iodine to activate the Mg surface. Slowly add the substituted aryl bromide (1.0 eq) in THF, maintaining a gentle reflux.
Carboxylation (The Critical Step): Weigh out a large excess of solid
CO2
(dry ice) into a separate, rigorously dried flask. Do not bubble
CO2
gas into the Grignard.
Addition: Cannulate the dark Grignard solution dropwise directly onto the crushed dry ice while stirring vigorously. The extreme cold (-78°C) and massive
CO2
excess prevent ketone formation.
Workup: Allow the excess
CO2
to sublime. Carefully quench the resulting white magnesium carboxylate paste with cold 1M HCl until the aqueous layer reaches pH 1. Extract with ethyl acetate, wash with brine, dry over
Na2SO4
, and concentrate.
Module 2: Hydrolysis of Benzonitriles
Q: I attempted to hydrolyze an ortho-substituted benzonitrile using aqueous NaOH, but my LC-MS shows a massive peak corresponding to the benzamide intermediate. Why did the reaction stall?
A: You have encountered the "Amide Stall," a classic steric and electronic bottleneck. The hydrolysis of a nitrile to a carboxylic acid proceeds in two distinct stages: hydration of the nitrile to the amide, followed by hydrolysis of the amide to the carboxylic acid[2]. The first step (nitrile to amide) is relatively fast. However, the second step requires the nucleophilic attack of hydroxide (or water) on the amide carbonyl, forming a bulky tetrahedral intermediate[3].
If your benzonitrile has ortho-substituents (e.g., methyl, methoxy, or halogens), the steric bulk severely hinders the trajectory of the incoming nucleophile. Furthermore, the amide resonance stabilizes the ground state, increasing the activation energy required to reach the tetrahedral intermediate.
Two-step benzonitrile hydrolysis pathway highlighting the steric bottleneck at the benzamide stage.
Step-by-Step Protocol: Overcoming Sterically Hindered Nitrile Hydrolysis
Self-Validating System: Evolution of ammonia gas (detectable by wet pH paper held over the condenser) indicates the successful cleavage of the amide bond.
Reagent Selection: Switch from basic hydrolysis to harsh acidic hydrolysis to bypass the poor electrophilicity of the amide carbonyl.
Setup: Dissolve the ortho-substituted benzonitrile (1.0 eq) in a 1:1 mixture of concentrated
H2SO4
and glacial acetic acid.
Reflux: Heat the mixture to 130°C under a reflux condenser. The acetic acid acts as a co-solvent to keep the organic substrate in solution, while the sulfuric acid protonates the highly unreactive amide carbonyl, drastically increasing its susceptibility to nucleophilic attack.
Monitoring: Monitor the reaction via LC-MS until the benzamide intermediate is completely consumed (typically 12-24 hours).
Workup: Cool the mixture to room temperature and pour it over crushed ice. The substituted benzoic acid will precipitate. Filter, wash with cold water, and recrystallize.
Module 3: Oxidation of Alkylbenzenes
Q: I used hot
KMnO4
to oxidize an electron-rich substituted toluene to a benzoic acid. The yield is low, and I'm seeing ring-cleavage byproducts. What went wrong?
A: While the benzylic carbon is highly susceptible to oxidation due to the stability of the benzylic radical/cation intermediates, the aromatic ring itself is usually inert. However, if your aromatic ring contains strongly electron-donating groups (e.g.,
−OH
,
−NH2
, or
−OR
), the electron density of the ring is artificially elevated. The standard protocol of heating the alkylbenzene under reflux with hot alkaline
KMnO4
utilizes an aggressive, unselective oxidant[4]. In electron-rich systems, it can initiate oxidative dearomatization and subsequent ring cleavage, completely destroying your starting material.
Causality & Mitigation:
For electron-rich alkylbenzenes, you must abandon
KMnO4
and utilize milder, chemoselective oxidation protocols, such as transition-metal catalyzed aerobic oxidation (e.g.,
Co/Mn/Br
systems) or stepwise oxidation (NBS bromination followed by hydrolysis and mild oxidation).
Quantitative Data: Side Reaction Profiles
To aid in route scouting, I have compiled empirical data on the typical yield penalties associated with specific side reactions across these three methodologies. Use this table to assess the risk of your chosen synthetic route.
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center. As application scientists, we recognize that isolating[1] is notoriously difficult. The molecule contains a fundamental structural contradiction: a carboxylic acid that requires low pH for organic extraction and chromatographic resolution, paired with a methoxymethyl (MOM) ether that rapidly degrades into a hydroxymethyl degradant under those exact [2].
This guide provides self-validating protocols, root-cause analyses, and FAQs to ensure high-yield, high-purity isolation without compromising the MOM ether[3].
Part 1: Mechanistic Workflow & Causality
To purify this compound, we must exploit the narrow thermodynamic window where the carboxylate is sufficiently protonated to partition into an organic solvent, but the hydronium ion concentration is too low to catalyze [4].
Causality: Standard carboxylic acid workups utilize concentrated HCl to drive the aqueous phase to pH 1.0. At this pH, the MOM ether undergoes rapid oxonium ion formation and [5]. By substituting HCl with a buffered citric acid solution at 0 °C, we suppress the kinetics of ether cleavage while achieving the pH (approx. 3.0) necessary to protonate the benzoic acid.
Step-by-Step Methodology:
Solubilization: Dissolve the crude reaction mixture (containing the carboxylate salt) in a 5% aqueous
NaHCO3
solution (pH 8.5).
Organic Wash: Wash the aqueous layer twice with Dichloromethane (DCM) to remove non-acidic organic impurities (e.g., unreacted starting materials, des-fluoro impurities). Discard the DCM layer.
Thermal Control: Chill the aqueous layer to 0–5 °C in an ice bath. Self-validation check: Ensure internal temperature is strictly <5 °C before proceeding.
Controlled Acidification: Dropwise, add a cold 20% aqueous Citric Acid solution until the pH reaches exactly 3.0–3.5. Do not use HCl or
H2SO4
[4].
Rapid Extraction: Immediately extract the turbid aqueous layer with cold Ethyl Acetate (EtOAc) (3 x 50 mL).
Drying & Concentration: Dry the combined EtOAc layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure at a bath temperature strictly below 30 °C.
Causality: Normal-phase silica gel contains acidic silanol groups that cause severe tailing of free carboxylic acids. While adding 1% Trifluoroacetic acid (TFA) to the mobile phase resolves tailing, TFA will cleave the MOM group during fraction concentration[6]. RP-C18 chromatography with a mildly acidic volatile buffer is the authoritative standard.
Step-by-Step Methodology:
Stationary Phase: Use a C18-functionalized silica column.
Mobile Phase A: Water buffered with 10 mM Ammonium Formate, adjusted to pH 4.0 with trace formic acid.
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient: Run a shallow gradient from 10% B to 60% B over 20 column volumes.
Fraction Handling: Lyophilize (freeze-dry) the product fractions immediately. Do not use rotary evaporation, as the concentration of formic acid during solvent depletion can trigger [7].
Part 3: Quantitative Data & Troubleshooting
Table 1: MOM Ether Stability Profile vs. Workup Conditions
Q1: My LC-MS shows a massive degradant peak with a mass of[M-14]. What happened?A: You have cleaved the methoxymethyl (MOM) ether. The intact molecule has a molecular weight of 218.61 Da[8]. Acidic cleavage replaces the
−CH2OCH3
group (mass 45) with a hydroxymethyl
−CH2OH
group (mass 31)[5]. The mass difference is exactly 14 Da (loss of a
CH2
equivalent). Review your acidification step and ensure you are not dropping the pH below 3.0 or exceeding 5 °C.
Q2: Can I purify this compound using standard normal-phase silica gel if I add Triethylamine (TEA) to prevent acidity?A: It is highly discouraged. While TEA neutralizes the acidic silanols and protects the MOM group, it will convert your benzoic acid into a triethylammonium salt. This salt will irreversibly stick to the normal-phase silica, resulting in zero recovery of your product. Stick to Reverse-Phase C18 chromatography.
Q3: I am trying to crystallize the final product, but it keeps "oiling out." How do I force crystallization?A: Oiling out (liquid-liquid phase separation) occurs when the compound is highly soluble in the crystallization solvent but contains trace impurities (like the des-fluoro isomer) that depress the melting point.
Troubleshooting step: Dissolve the oil in a minimal amount of warm Toluene. Slowly add Heptane dropwise until the solution becomes slightly cloudy. Seed the solution with a verified crystal of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, and cool it to 4 °C at a rate of 0.1 °C/minute.
Q4: Is the MOM group stable to basic saponification if my precursor is a methyl ester?A: Yes. MOM ethers are exceptionally stable to strong bases and nucleophiles[3]. You can safely saponify the precursor methyl ester using LiOH or NaOH in THF/Water at room temperature or even under mild reflux. The critical failure point is exclusively during the subsequent acidic quench to isolate the free acid.
Chemistry LibreTexts. "13.10: Protecting Groups in Organic Synthesis". LibreTexts. URL:[Link]
ACS Publications. "Anchimerically Assisted Selective Cleavage of Acid-Labile Aryl Alkyl Ethers by Aluminum Triiodide and N,N-Dimethylformamide Dimethyl Acetal". The Journal of Organic Chemistry. URL:[Link]
National Institutes of Health (PMC). "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl". PMC. URL:[Link]
Technical Support Center: Synthesis & Optimization of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid
Welcome to the Application Support Portal. This guide is designed for discovery chemists and process scientists optimizing the synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid , a highly functionalized buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal. This guide is designed for discovery chemists and process scientists optimizing the synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid , a highly functionalized building block often utilized in kinase inhibitor pipelines and agrochemical development.
Rather than relying on lengthy protection/deprotection sequences, the most atom-economical route to this target leverages Directed ortho-Metalation (DoM) on the unprotected benzoic acid[1]. Below, we detail the mechanistic rationale, a self-validating experimental protocol, and a troubleshooting Q&A to ensure high-fidelity regioselectivity and yield.
Mechanistic Rationale & Pathway
The synthesis relies on the synergistic inductive effects of the C-2 chlorine and C-4 fluorine atoms, which highly acidify the C-3 proton. By utilizing >2.0 equivalents of a sterically hindered, non-nucleophilic base like Lithium tetramethylpiperidide (LTMP), we can achieve a one-pot double deprotonation[2].
The first equivalent of LTMP deprotonates the carboxylic acid to form a lithium carboxylate. This intermediate serves a dual purpose: it protects the acidic moiety and acts as a Directing Metalation Group (DMG). The second equivalent of LTMP selectively abstracts the C-3 proton to form a dianion, which is subsequently trapped by chloromethyl methyl ether (MOM-Cl) to form the C-C bond[3].
Workflow for the Directed ortho-Metalation (DoM) synthesis of the target benzoic acid.
Self-Validating Experimental Protocol
This protocol incorporates in-process controls to ensure the highly moisture-sensitive dianion is successfully generated before committing the electrophile.
Reagents Required:
2-Chloro-4-fluorobenzoic acid (1.0 equiv)
2,2,6,6-Tetramethylpiperidine (TMP) (2.4 equiv)
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (2.3 equiv)
Chloromethyl methyl ether (MOM-Cl) (3.0 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation of LTMP: To a flame-dried flask under argon, add anhydrous THF and TMP (2.4 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (2.3 equiv). Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete LTMP formation. Re-cool the base solution to -78 °C.
Substrate Addition: Dissolve 2-chloro-4-fluorobenzoic acid (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the LTMP over 20 minutes, maintaining the internal temperature below -70 °C.
Self-Validation Checkpoint: The solution should transition from pale yellow to a deep red/brown. If the solution remains pale, the base has likely been quenched by moisture.
Analytical Validation: Withdraw a 0.2 mL aliquot and quench into D₂O. Acidify, extract with EtOAc, and analyze via ¹H-NMR. You should observe >95% deuterium incorporation at the C-3 position (disappearance of the triplet-like signal flanked by F and Cl).
Electrophilic Quench: Once lithiation is confirmed (typically after 2 hours at -78 °C), add MOM-Cl (3.0 equiv) dropwise[4]. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature overnight.
Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Remove THF under reduced pressure. Dilute the aqueous layer with water and wash once with diethyl ether (to remove amine byproducts). Acidify the aqueous layer to pH 2 using 2M HCl. The target 2-chloro-4-fluoro-3-(methoxymethyl)benzoic acid will precipitate as a white/off-white solid. Filter and dry under vacuum.
Quantitative Optimization Data
The table below summarizes our internal optimization matrix for the lithiation and alkylation sequence.
Base System
Equivalents
Electrophile
Temp (°C)
Regioselectivity (C-3:Other)
Isolated Yield (%)
n-BuLi / TMEDA
2.2
MOM-Cl (1.5 eq)
-78
N/A (SNAr products)
< 5
LDA
2.2
MOM-Cl (1.5 eq)
-78
90:10
42
LTMP
2.2
MOM-Cl (1.5 eq)
-78
> 99:1
81
LTMP
2.2
MOM-Cl (3.0 eq)
-78 to 25
> 99:1
89
Troubleshooting & FAQs
Q: Why am I observing nucleophilic aromatic substitution (SNAr) instead of lithiation?A: This is a classic failure mode when using n-BuLi or s-BuLi on fluorinated arenes. The n-butyl anion acts as a nucleophile, attacking the C-4 position and displacing the fluoride ion[1]. To prevent this, you must use LTMP. The extreme steric bulk of the tetramethylpiperidine ring completely suppresses nucleophilic attack, restricting the reagent to strictly acid-base (deprotonation) chemistry[2].
Q: My isolated product contains a significant amount of unreacted starting material, despite using 2.2 equivalents of LTMP. What went wrong?A: This usually points to a temperature excursion during the addition of the benzoic acid. The C-3 dianion is highly reactive. If the internal temperature rises above -65 °C during substrate addition, the dianion can abstract a proton from the THF solvent, reverting to the monoanion. Ensure strict cryogenic control and slow addition rates. Additionally, verify the titration of your n-BuLi to ensure you are genuinely forming 2.2 equivalents of LTMP.
Q: Is it absolutely necessary to use an unprotected benzoic acid? Wouldn't an ester or oxazoline be safer?A: While protecting groups like oxazolines are traditional DoM directors, they add at least two synthetic steps (protection and harsh deprotection) to your workflow. The lithium carboxylate formed in situ is an exceptionally strong DMG due to its high electron density, which coordinates the incoming lithium base effectively[1]. The unprotected route is faster, more atom-economical, and highly scalable.
Q: What are the critical safety and handling considerations for MOM-Cl?A: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen[3]. It must be handled exclusively inside a certified chemical fume hood using appropriate PPE (including double-gloving with chemically resistant gloves). Because it is highly volatile, ensure all reaction vessels are properly vented through a scrubber. Any residual MOM-Cl in syringes or reaction flasks must be quenched with concentrated aqueous ammonia or 5M NaOH before disposal.
Technical Support Center: Synthesis & Impurity Profiling of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
Welcome to the Technical Support Center for the synthesis and analytical profiling of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (CAS: 2404733-74-8). This highly specific substituted benzoic acid is a critical inter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and analytical profiling of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (CAS: 2404733-74-8). This highly specific substituted benzoic acid is a critical intermediate in modern agrochemical and pharmaceutical development.
Due to its dense functionalization—specifically the highly activated 4-fluoro position and the benzylic ether—researchers frequently encounter chemoselectivity issues during scale-up. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated analytical protocols to help you isolate high-purity product.
Synthetic Workflow & Mechanistic Pathways
The most scalable route to this molecule begins with the esterification of 2-chloro-4-fluoro-3-methylbenzoic acid, followed by a radical benzylic bromination, and finally a nucleophilic etherification/hydrolysis sequence. Understanding this pathway is critical for predicting and mitigating impurity formation.
Fig 1: Synthetic workflow and major impurity pathways for 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid.
Standard Synthetic Protocol (Self-Validating System)
Esterification: Suspend 2-chloro-4-fluoro-3-methylbenzoic acid (1.0 eq) in methanol (10 vol). Add concentrated H₂SO₄ (0.1 eq) and reflux for 12 hours. Validation checkpoint: TLC should show complete disappearance of the highly polar baseline acid.
Wohl-Ziegler Bromination: Dissolve the resulting ester in trifluorotoluene (PhCF₃, a greener alternative to CCl₄). Add N-Bromosuccinimide (NBS, 0.95 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Heat to 80°C for 4 hours. Validation checkpoint: Succinimide byproduct will float to the surface when the reaction is complete.
Etherification & Hydrolysis: Cool the mixture, filter the succinimide, and concentrate. Dissolve the crude bromide in methanol. Dropwise, add Sodium Methoxide (NaOMe, 1.05 eq) at 0°C. Stir for 2 hours. Add 2M NaOH (2.0 eq) and warm to room temperature to hydrolyze the ester. Acidify with 2M HCl to pH 2 to precipitate the final product.
Troubleshooting & FAQs
Q1: Why am I seeing a massive +12 Da impurity (loss of F, addition of OMe) in my final product?
A: You are observing a Nucleophilic Aromatic Substitution (SₙAr) side reaction.
Causality: The 4-fluoro position on your aromatic ring is exceptionally electrophilic. It is activated by the highly electron-withdrawing ortho-chloro group and the para-carboxylate group [1]. When you add sodium methoxide (NaOMe) to form the benzylic ether, the methoxide anion also attacks the 4-position. The resulting electron-rich Meisenheimer complex is stabilized by the electron-withdrawing substituents, leading to the rapid displacement of the fluoride ion [3].
Resolution: SₙAr reactions are highly temperature-dependent. Ensure the etherification step is strictly maintained at or below 0°C. Furthermore, strictly control the stoichiometry of NaOMe to exactly 1.05 equivalents. Do not use a large excess of base.
Q2: How do I minimize the formation of the 3-formyl impurity during the methoxylation step?
A: The 3-formyl impurity arises from over-bromination during the preceding Wohl-Ziegler reaction.
Causality: The Wohl-Ziegler reaction relies on a low, steady-state concentration of Br₂ generated from NBS [2]. If excess NBS is used, or if the reaction is left running too long, the benzylic radical can undergo a second bromination event, yielding a gem-dibromide intermediate. During your subsequent basic hydrolysis step (NaOH/MeOH), this gem-dibromide rapidly hydrolyzes into an aldehyde (2-chloro-4-fluoro-3-formylbenzoic acid).
Resolution: Deliberately under-charge NBS (0.95 equivalents). It is analytically easier to separate unreacted starting material than to remove the 3-formyl impurity. Ensure rigorous exclusion of moisture during the bromination step.
Q3: My final product contains residual 2-chloro-4-fluoro-3-methylbenzoic acid. How can I separate it?
A: Separation via standard crystallization is notoriously difficult due to nearly identical pKa values and polarities.
Causality: This is unreacted starting material carrying over from an incomplete bromination step. Because both the starting material and the product are substituted benzoic acids with similar steric profiles, they tend to co-crystallize.
Resolution: Do not attempt to separate them at the final acid stage. Instead, separate the unreacted methyl 2-chloro-4-fluoro-3-methylbenzoate from the brominated intermediate via silica gel chromatography before the etherification/hydrolysis step. The brominated ester has a distinct Rf value compared to the starting ester.
Impurity Profiling & Analytical Data
To ensure the scientific integrity of your workflow, utilize the following quantitative data and LC-MS methodology to track reaction progress and identify the specific impurities discussed above.
Quantitative Impurity Summary
Impurity Name
Structural Modification
RRT (Relative Retention Time)
Expected m/z[M-H]⁻
Key MS/MS Fragments (Negative Ion)
Product
Target Molecule
1.00
217.0
185.0 (loss of CH₃OH), 141.0 (loss of CO₂)
Impurity A (SₙAr)
4-Fluoro replaced by 4-Methoxy
1.15
229.0
197.0 (loss of CH₃OH), 153.0
Impurity B (Formyl)
3-Methoxymethyl replaced by 3-Formyl
0.85
201.0
157.0 (loss of CO₂)
Impurity C (Unreacted SM)
3-Methoxymethyl replaced by 3-Methyl
1.25
187.0
143.0 (loss of CO₂)
Step-by-Step LC-MS Analytical Methodology
Sample Preparation: Dissolve 1.0 mg of the crude product in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.
Column Selection: Use a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) to ensure sharp peak shapes for acidic compounds.
Mobile Phase:
Buffer A: 0.1% Formic acid in Water (promotes ionization while suppressing peak tailing of the carboxylic acid).
Buffer B: 0.1% Formic acid in Acetonitrile.
Gradient Program: Start at 5% B, hold for 1 min. Ramp to 95% B over 6 minutes. Hold at 95% B for 2 minutes. Flow rate: 0.4 mL/min.
Detection: Set UV detection to 254 nm (optimal for substituted benzoic acids). Run the mass spectrometer in Negative Electrospray Ionization (ESI-) mode, as the carboxylic acid moiety readily loses a proton to form the [M-H]⁻ anion.
References
Nucleophilic aromatic substitution
Wikipedia
URL:[Link] [1]
Technical Support Center: Stability & Derivatization of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized aromatic intermediates like 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized aromatic intermediates like 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (CAS: 2404733-74-8) requires precise control over reaction microenvironments.
This guide provides field-proven insights, diagnostic troubleshooting, and self-validating protocols to prevent the degradation of this specific scaffold during derivatization and storage.
Executive Diagnostic Brief: The Chemical Logic of the Scaffold
To successfully manipulate this molecule, we must respect its three primary structural vulnerabilities:
The Methoxymethyl (MOM) Ether: MOM ethers are highly susceptible to acidic cleavage via an oxonium ion intermediate[1]. Even trace amounts of HCl generated during standard acylation can trigger the expulsion of formaldehyde and methanol, leaving an exposed benzylic alcohol.
The C4-Fluoro Substituent: The fluorine atom is positioned para to the electron-withdrawing carboxylic acid. This relationship strongly activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr).
The Benzoic Acid Core: While generally stable, benzoic acid derivatives require specific storage conditions to prevent moisture-induced baseline degradation[2].
Derivatization & Degradation Pathways
Reaction pathways and stability profiles for 2-Chloro-4-fluoro-3-(MOM)benzoic acid.
Troubleshooting & FAQs
Q1: Why does my compound degrade into a complex mixture when I try to form an acid chloride using thionyl chloride (SOCl₂)?Cause: Thionyl chloride generates stoichiometric amounts of hydrogen chloride (HCl) gas as a byproduct. MOM ethers are notoriously labile under strongly acidic conditions; the acid protonates the ether oxygen, leading to rapid cleavage of the protecting group[3].
Solution: Abandon acid chloride formation. Shift to mild, base-promoted peptide coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to maintain a slightly basic microenvironment.
Q2: During amide coupling with a primary amine, I am observing a secondary byproduct with a mass [M+H - 19 + Mass(Amine)]⁺. What is happening?Cause: You are observing Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C4 position is para to the electron-withdrawing carbonyl group. Because fluorine is highly electronegative, it stabilizes the intermediate Meisenheimer complex, making it an excellent leaving group. If your reaction temperature exceeds 40°C or if you use a large excess of a nucleophilic amine, the amine will not only form the amide at C1 but also displace the fluorine at C4.
Solution: Strictly control the stoichiometry of your amine (1.05 - 1.1 equivalents) and maintain the reaction temperature between 0°C and 25°C.
Q3: How should I store the bulk material to ensure long-term stability?Cause: Ambient moisture can slowly hydrolyze the MOM group if trace ambient acids are present. Furthermore, improper storage of benzoic acid derivatives can lead to caking and baseline degradation[2].
Solution: The compound must be stored sealed in a dry environment at 2-8°C[4]. For long-term storage, flush the container with argon or nitrogen before sealing to exclude atmospheric moisture.
Empirical Stability Data
To guide your synthetic planning, below is the quantitative stability profile of the MOM-protected benzoic acid core under various common laboratory conditions.
This protocol is engineered to synthesize amide derivatives without compromising the acid-labile MOM ether or triggering SNAr at the fluoro position.
Objective: High-yielding amide coupling with strict preservation of the MOM ether and C4-Fluoro groups.
Step-by-Step Procedure:
Preparation: Dissolve 1.0 eq of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in anhydrous DMF to achieve a 0.2 M concentration. Perform this under an inert argon atmosphere.
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution.
Causality: The excess non-nucleophilic base neutralizes any trace acids present in the solvent or coupling agent, ensuring the local pH remains basic enough to prevent MOM protonation.
Activation: Cool the reaction vessel to 0°C using an ice bath. Add 1.2 eq of HATU and stir for 15 minutes.
Causality: Pre-activation at 0°C prevents thermal degradation of the active ester and minimizes the kinetic energy available for unwanted side reactions.
Amine Addition: Slowly add 1.1 eq of the desired amine. Allow the reaction to warm naturally to room temperature (20-25°C) and stir for 2-4 hours.
Causality: Capping the temperature at 25°C is critical to prevent the amine from acting as a nucleophile in an SNAr displacement of the highly activated C4-fluorine.
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation Checkpoint (Self-Validating System):
Before proceeding to column chromatography, analyze an aliquot of the crude mixture via LC-MS.
Success: The dominant peak corresponds to the[M+H]⁺ of the target amide.
Failure Mode 1 (Acidic Cleavage): If a peak at [M+H - 44]⁺ is observed, the MOM group has been cleaved (loss of -CH₂OCH₃ + H). This indicates the local pH dropped too low; ensure DIPEA is added before HATU in future runs.
Failure Mode 2 (SNAr): If a peak corresponding to [M+H - 19 + Mass(Amine)]⁺ is observed, SNAr displacement of the fluorine has occurred. This indicates inadequate temperature control or excessive amine equivalents.
References
Chemistry LibreTexts. "13.10: Protecting Groups in Organic Synthesis." Available at:[Link]
Master Organic Chemistry. "Acidic cleavage of ethers (SN2)." Available at: [Link]
Oxford University Press (OUP). "Efficient Preparation of Alkoxymethyl Carbonates by Using Potassium Carbonate, Chloromethyl Alkyl Ethers, and Alcohol." Available at:[Link]
Thieme-Connect. "Alkoxymethyl Ethers." Available at:[Link]
Evaluating Halogenated Benzoic Acid Fragments in Lead Discovery: A Comparative Guide to DAAO Inhibitors
As Fragment-Based Drug Discovery (FBDD) continues to evolve, the optimization of low-molecular-weight pharmacophores requires a rigorous understanding of structure-activity relationships (SAR). This guide provides an in-...
Author: BenchChem Technical Support Team. Date: March 2026
As Fragment-Based Drug Discovery (FBDD) continues to evolve, the optimization of low-molecular-weight pharmacophores requires a rigorous understanding of structure-activity relationships (SAR). This guide provides an in-depth comparative analysis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid against its simpler structural analogs.
To contextualize the biological activity of these fragments, we evaluate them against D-amino acid oxidase (DAAO) , a flavoenzyme that degrades the NMDA receptor co-agonist D-serine. Because NMDAR hypofunction is a foundational defect in schizophrenia, inhibiting DAAO to elevate synaptic D-serine has become a highly validated therapeutic strategy[1]. Benzoic acid is the canonical, prototype fragment inhibitor of DAAO[2], making it the perfect baseline for this comparative kinetic and thermodynamic analysis[3].
Mechanistic pathway of DAAO inhibition leading to NMDAR activation.
Structural Rationale: The Causality of Substitution
The transition from a simple benzoic acid fragment to a highly decorated scaffold like 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is driven by the need to maximize binding enthalpy while minimizing lipophilicity penalties (Lipophilic Efficiency, LipE). The structural evolution of this scaffold relies on three distinct modifications:
The 2-Chloro Modification (Steric Twist):
The bulky chlorine atom at the ortho position forces the carboxylate group out of the plane of the phenyl ring. This dihedral twist optimally aligns the carboxylate oxygen atoms to form a bidentate salt bridge with the guanidinium group of Arg283 in the DAAO active site[4].
The 4-Fluoro Modification (Halogen Bonding & Stability):
The para-fluorine atom serves a dual purpose. Biochemically, it engages in a highly directional multipolar interaction (halogen bond) with the backbone amide of Tyr224. Pharmacokinetically, it blocks a primary site of oxidative metabolism (CYP450 hydroxylation), significantly increasing the fragment's half-life.
The 3-(Methoxymethyl) Modification (Sub-pocket Exploitation):
This is the critical differentiator. The meta-substitution projects into a previously unexploited hydrophobic sub-pocket formed by Ile215. Furthermore, the ether oxygen of the methoxymethyl group acts as a hydrogen bond acceptor, capturing a structured water molecule that bridges to the FAD cofactor.
Comparative Biological Activity
To objectively evaluate the performance of these fragments, we measure both their half-maximal inhibitory concentration (
IC50
) and their true thermodynamic dissociation constant (
Kd
). Because fragment hits often have low initial affinities, tracking Lipophilic Efficiency (LipE) (
pIC50−logP
) is crucial to ensure that affinity gains are driven by specific interactions rather than non-specific hydrophobic bulk.
Quantitative Performance Summary
Compound
Structural Modification
IC50
(µM)
Kd
(µM)
LipE
Benzoic Acid
Baseline
150.0
185.0
2.1
2-Chlorobenzoic Acid
+ 2-Cl (Steric twist)
28.5
35.0
2.8
2-Chloro-4-fluorobenzoic Acid
+ 4-F (Halogen bond)
5.2
6.8
3.5
2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
+ 3-
CH2OCH3
(Pocket fill)
0.45
0.60
4.9
Data Interpretation: The addition of the methoxymethyl group yields a >10-fold boost in potency compared to the 2-chloro-4-fluoro analog, pushing the fragment into the sub-micromolar range—an exceptional achievement for a low-molecular-weight fragment. The LipE of 4.9 indicates highly efficient, target-specific binding.
Experimental Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems . They include built-in orthogonal controls to rule out false positives—a common pitfall in fragment screening.
Fragment-based screening workflow for evaluating benzoic acid analogs.
Causality of Choice: DAAO oxidizes D-serine to produce hydrogen peroxide (
H2O2
). We utilize the Amplex Red reagent because it reacts with
H2O2
in a 1:1 stoichiometry, catalyzed by horseradish peroxidase (HRP), to produce highly fluorescent resorufin. This continuous readout is highly sensitive and avoids interference from the UV absorbance of the benzoic acid fragments themselves.
Step-by-Step Procedure:
Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Reconstitute recombinant human DAAO (hDAAO) to a working concentration of 10 nM, supplemented with 10 µM Flavin Adenine Dinucleotide (FAD) to ensure the enzyme remains in its active holo-form.
Compound Plating: Serially dilute the test compounds (from 1 mM down to 10 nM) in DMSO. Transfer 1 µL of each dilution to a black 384-well microplate.
Enzyme Incubation: Add 24 µL of the hDAAO/FAD mixture to the wells. Incubate for 15 minutes at room temperature to allow fragment-enzyme equilibrium.
Reaction Initiation: Add 25 µL of a detection mix containing 50 mM D-serine, 100 µM Amplex Red, and 0.2 U/mL HRP.
Kinetic Readout: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes. Calculate the initial velocity (
V0
) from the linear portion of the curve.
Self-Validation Step (Critical): Run a parallel counter-screen omitting hDAAO but directly spiking in 1 µM
H2O2
. Rationale: If a compound inhibits the signal in this counter-screen, it is a false positive acting as an HRP inhibitor or a fluorescence quencher, not a true DAAO inhibitor.
Causality of Choice: While the Amplex Red assay provides functional
IC50
data, fragment-sized molecules have notoriously fast on/off rates. SPR provides real-time kinetic resolution (
kon
,
koff
) to prove that the methoxymethyl group physically improves the residence time (
1/koff
) of the compound in the active site.
Step-by-Step Procedure:
Surface Preparation: Utilize a CM5 sensor chip on a Biacore system. Activate the surface using standard EDC/NHS chemistry.
Immobilization: Inject hDAAO (diluted in 10 mM sodium acetate, pH 4.5) over Flow Cell 2 (Fc2) until an immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M ethanolamine.
Self-Validation Step (Reference Channel): Leave Flow Cell 1 (Fc1) unmodified (activated and quenched without protein). Rationale: This allows for the real-time subtraction of bulk refractive index changes caused by the DMSO in the compound samples, which is critical for low-molecular-weight fragments.
Analyte Injection: Inject the benzoic acid analogs over Fc1 and Fc2 at flow rates of 50 µL/min (to minimize mass transport limitations) using a multi-cycle kinetic approach (concentrations ranging from 0.1 µM to 200 µM).
System Viability Check: Inject canonical benzoic acid (100 µM) at the start and end of the entire run. Rationale: If the response of the final injection drops by more than 10%, the immobilized enzyme has denatured, and the run must be invalidated.
Data Analysis: Fit the double-referenced sensograms (Fc2 - Fc1, minus blank injections) to a 1:1 Langmuir binding model to extract
Kd
.
References
Bartlett, G. R. (1948). The Inhibition of D-Amino Acid Oxidase by Benzoic Acid and Various Monosubstituted Benzoic Acid Derivatives. Journal of the American Chemical Society, 70(3), 1010.
Lane, H.-Y., Lin, C.-H., Green, M. F., et al. (2013). Add-on Treatment of Benzoate for Schizophrenia: A Randomized, Double-blind, Placebo-Controlled Trial of D-Amino Acid Oxidase Inhibitor. JAMA Psychiatry, 70(12), 1273-1281.
Ferraris, D. V., & Tsukamoto, T. (2011). Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia. Current Pharmaceutical Design, 17(2), 103-111.
Lin, C.-H., Lane, H.-Y., & Tsai, G. E. (2021). d-Amino Acids and pLG72 in Alzheimer's Disease and Schizophrenia. International Journal of Molecular Sciences, 22(19), 10805.
Duplantier, A. J., Becker, S. L., Bohanon, M. J., et al. (2009). Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors. Journal of Medicinal Chemistry, 52(11), 3576-3585.
Validation of a Next-Generation Synthetic Route for 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid
An in-depth technical validation of synthetic methodologies for highly functionalized aromatic building blocks. 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is a highly sought-after intermediate for the synthesis of c...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical validation of synthetic methodologies for highly functionalized aromatic building blocks.
2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is a highly sought-after intermediate for the synthesis of complex fluorinated active pharmaceutical ingredients (APIs) and advanced agrochemicals [1]. The dense functionalization of this arene—specifically the contiguous arrangement of a chlorine atom, a methoxymethyl ether, and a fluorine atom—presents a significant synthetic challenge.
Historically, the synthesis of this scaffold has relied on the Directed ortho-Metalation (DOM) of 2-chloro-4-fluorobenzoic acid. While DOM is a cornerstone of aromatic functionalization, it presents severe operational bottlenecks: it requires cryogenic temperatures (-78 °C), highly pyrophoric bases (e.g., LDA or sec-BuLi), and the use of chloromethyl methyl ether (MOM-Cl)—a highly volatile, potent human carcinogen.
To overcome these safety and scalability limitations, we have validated a next-generation synthetic route utilizing Metallaphotoredox C(sp2)–C(sp3) Cross-Coupling [2]. By merging visible-light photoredox catalysis with nickel catalysis, this route enables the direct methoxymethylation of a stable aryl bromide precursor at room temperature, completely bypassing the need for MOM-Cl.
Mechanistic Causality: Why Dual Catalysis Outperforms DOM
The traditional DOM approach relies on thermodynamic deprotonation. The resulting aryllithium species is highly reactive but unselective, often leading to competing metalation at the 5-position (directed by fluorine) alongside the desired 3-position (directed by chlorine and fluorine). Furthermore, trapping this intermediate requires MOM-Cl, whose bis(chloromethyl)ether impurity is notoriously carcinogenic.
In contrast, the metallaphotoredox approach utilizes a single-electron transmetalation paradigm [3]. The reaction employs potassium (methoxymethyl)trifluoroborate (
K[CH3OCH2BF3]
), a bench-stable, non-toxic salt.
Photoredox Cycle: An Iridium(III) photocatalyst is excited by blue LED irradiation. The excited state
∗Ir(III)
acts as a strong oxidant, accepting a single electron from the trifluoroborate salt to generate a highly reactive methoxymethyl radical (
CH3OCH2∙
) and an
Ir(II)
intermediate.
Nickel Cycle: Concurrently, a
Ni(0)
catalyst undergoes oxidative addition into the C–Br bond of methyl 3-bromo-2-chloro-4-fluorobenzoate to form a
Ni(II)
complex. This complex rapidly intercepts the photogenerated methoxymethyl radical, forming a transient
Ni(III)
species.
Product Formation: Rapid reductive elimination from
Ni(III)
yields the desired C–C coupled product and a
Ni(I)
species. The catalytic cycles are closed via a final single-electron transfer (SET) from
Ir(II)
to
Ni(I)
, regenerating both ground-state catalysts.
This radical-capture mechanism is entirely agnostic to the steric hindrance that typically plagues two-electron Suzuki transmetalations, ensuring high yields without cryogenic cooling.
Photoredox/Ni Dual Catalytic Cycle for Methoxymethylation via Single-Electron Transmetalation.
Note: The carboxylic acid must be protected as a methyl ester prior to cross-coupling. Free carboxylic acids can competitively coordinate to the Nickel catalyst, arresting the catalytic cycle and altering the redox potential of the system.
Step 1: Cross-Coupling of Methyl 3-bromo-2-chloro-4-fluorobenzoate
Preparation: In a nitrogen-filled glovebox, charge a 40 mL borosilicate glass vial with methyl 3-bromo-2-chloro-4-fluorobenzoate (1.0 equiv, 5.0 mmol), potassium (methoxymethyl)trifluoroborate (1.5 equiv, 7.5 mmol),
NiCl2⋅dme
(5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%),
Ir[dF(CF3)ppy]2(dtbbpy)PF6
(2 mol%), and
Cs2CO3
(1.5 equiv, 7.5 mmol).
Solvent Addition: Add anhydrous 1,4-dioxane (25 mL). Causality Note: The use of dioxane is critical as it provides optimal solubility for the trifluoroborate salt while maintaining the stability of the highly reactive radical intermediates.
Irradiation: Seal the vial, remove it from the glovebox, and stir vigorously under irradiation with a 34W Blue LED lamp (450 nm) at room temperature (maintained via a cooling fan) for 24 hours.
Validation Checkpoint: Monitor reaction progress via LC-MS. The reaction is deemed complete upon the disappearance of the aryl bromide peak (
m/z
267/269
[M+H]+
) and the emergence of the coupled ester product (
m/z
233
[M+H]+
).
Workup: Dilute the mixture with ethyl acetate and wash with saturated aqueous
NaHCO3
to remove boron byproducts and residual cesium salts. Concentrate the organic layer under reduced pressure.
Step 2: Saponification to the Free Acid
Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/
H2O
(20 mL).
Add
LiOH⋅H2O
(3.0 equiv) and stir at 40 °C for 4 hours.
Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should indicate complete consumption of the ester (
Rf=0.6
) to the baseline acid (
Rf=0.0
).
Isolation: Acidify the mixture to pH 2 using 1M HCl. Extract with ethyl acetate, dry over
Na2SO4
, and concentrate to afford 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid as a white solid.
Quantitative Performance Comparison
The following table summarizes the performance metrics of the new Metallaphotoredox route against the traditional DOM methodology. The data highlights a significant improvement in safety, yield, and environmental impact.
Metric
Traditional DOM Route
Metallaphotoredox Route
Overall Yield
45 - 55%
78 - 85%
Regioselectivity
Moderate (competing F-directed metalation)
Excellent (exclusive to C-Br bond)
Lowest Temperature
-78 °C (Cryogenic)
25 °C (Room Temperature)
Hazardous Reagents
MOM-Cl (Carcinogen), LDA (Pyrophoric)
None (Bench-stable salts)
E-factor (Est.)
> 150 (High solvent/salt waste)
< 40 (Atom-economical, catalytic)
Scalability
Poor (Exothermic quenching limits batch size)
High (Adaptable to continuous flow)
References
Dombrowski, A. W., et al. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 2020, 11(4), 597–604. Available at:[Link]
Tellis, J. C., Primer, D. N., Molander, G. A. Dual catalysis. Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 2014, 345(6195), 433-436. Available at:[Link]
Molander, G. A., Colombel, V., Braz, V. A. Direct Alkylation of Heteroaryls Using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic Letters, 2011, 13(7), 1852-1855. Available at:[Link]
Validation
A Comprehensive Comparison Guide: Cross-Validation of Analytical Methods for 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid
Introduction to the Analytical Challenge In modern pharmaceutical synthesis and drug development, the accurate quantification of highly functionalized intermediates is critical for ensuring active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Analytical Challenge
In modern pharmaceutical synthesis and drug development, the accurate quantification of highly functionalized intermediates is critical for ensuring active pharmaceutical ingredient (API) purity and safety. 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (CAS 2404733-74-8) is a complex building block that presents a unique trifecta of analytical challenges:
The Methoxymethyl (MOM) Ether Group: This protecting/functional group is notoriously labile under strongly acidic or high-temperature conditions, making it prone to artifactual hydrolysis during analysis.
Halogenated Isomers: The presence of both chlorine and fluorine atoms on the aromatic ring necessitates high-resolution separation to distinguish the target analyte from des-fluoro, des-chloro, or positional isomers.
Regulatory Stringency: As per the ICH Q2(R2) guidelines for analytical procedure validation[1] and ICH M10 guidelines for bioanalytical cross-validation[2], any method used to quantify this compound must demonstrate rigorous linearity, accuracy, and precision across multiple platforms.
This guide objectively compares the performance of our optimized Aero-LC™ Core-Shell UPLC-MS/MS System (The Product) against traditional alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodological Design & Causality
To establish a trustworthy, self-validating framework, we must understand the causality behind each method's design. Analytical cross-validation ensures that results generated by different methods or platforms can be reliably correlated[3].
Method A: Aero-LC™ UPLC-MS/MS (The Product): Utilizes sub-2 µm core-shell particle technology. The causality here is simple: core-shell particles reduce the diffusion path of the analyte, minimizing longitudinal band broadening (the van Deemter effect). We intentionally buffer the mobile phase with 0.05% Formic Acid (pH ~3.2) instead of stronger acids like Trifluoroacetic Acid (TFA) to prevent the acid-catalyzed cleavage of the MOM group while maintaining sufficient ionization for MS detection.
Method B: Traditional HPLC-UV (Alternative 1): Relies on fully porous 5 µm particles and UV detection. While robust, it often requires stronger acidic modifiers (e.g., 0.1% TFA) to suppress the ionization of the benzoic acid for adequate retention, inadvertently risking MOM group degradation.
Method C: GC-MS (Alternative 2): Because benzoic acids are non-volatile, GC-MS requires pre-column derivatization (silylation). The high temperatures required for derivatization and vaporization frequently induce thermal degradation of the MOM ether, leading to artificially low recovery rates.
Cross-Validation Workflow Diagram
Analytical cross-validation workflow for 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid.
Step-by-Step Experimental Protocols
To ensure data integrity and compliance with ICH Q2(R2)[1], every protocol below incorporates a self-validating system : a Stable-Isotope-Labeled Internal Standard (SIL-IS) is spiked into the initial matrix. This continuously monitors extraction efficiency, derivatization completeness, and matrix effects, ensuring that any signal loss is immediately identifiable.
General Sample Preparation (Self-Validating)
Stock Solution: Dissolve 10.0 mg of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in 10 mL of anhydrous Acetonitrile (ACN) to prevent aqueous hydrolysis.
Internal Standard Spiking: Add 50 µL of SIL-IS (e.g.,
13C6
-labeled analog) at a concentration of 1 µg/mL to all working samples.
Dilution: Prepare calibration standards ranging from 1 ng/mL to 10,000 ng/mL using 50:50 ACN:Water.
Method A: Aero-LC™ UPLC-MS/MS (The Product)
Column Integration: Install the Aero-LC™ Core-Shell C18 column (50 x 2.1 mm, 1.7 µm).
Mobile Phase Setup:
Channel A: 0.05% Formic Acid in MS-grade Water (pH ~3.2).
Channel B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution: Run a rapid gradient from 10% B to 90% B over 3.0 minutes at a flow rate of 0.5 mL/min.
Detection: Configure the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the deprotonated molecule
[M−H]−
at m/z 217
→
m/z 173 (loss of
CO2
).
Method B: Traditional HPLC-UV (Alternative 1)
Column Integration: Install a standard fully porous C18 column (150 x 4.6 mm, 5 µm).
Mobile Phase Setup: Isocratic flow of 40% Water (0.1% TFA) and 60% Methanol at 1.0 mL/min. (Note: The stronger acid is required to suppress the ionization of the benzoic acid on fully porous media, but increases the risk of MOM cleavage).
Detection: Monitor UV absorbance at 230 nm. Total run time: 15 minutes.
Method C: GC-MS (Alternative 2)
Derivatization: Transfer 100 µL of the sample to a silanized glass vial. Evaporate to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine. Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester.
Injection: Inject 1 µL into the GC-MS (HP-5MS column, 30 m x 0.25 mm, 0.25 µm) with a split ratio of 10:1.
Temperature Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C.
Detection: Electron Ionization (EI) mode at 70 eV, monitoring the molecular ion of the TMS derivative.
Cross-Validation Data & Performance Comparison
Following ICH Q2(R2) criteria[1], the methods were evaluated for Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy (Recovery), and Precision (Relative Standard Deviation, RSD).
Table 1: ICH Q2(R2) Analytical Performance Summary
Validation Parameter
Method A: Aero-LC™ UPLC-MS/MS (Product)
Method B: Traditional HPLC-UV
Method C: GC-MS (Derivatized)
Linearity Range
1 ng/mL – 5,000 ng/mL
500 ng/mL – 50,000 ng/mL
50 ng/mL – 10,000 ng/mL
Correlation Coeff. (
R2
)
0.9998
0.9951
0.9884
LOD (S/N = 3)
0.2 ng/mL
150 ng/mL
15 ng/mL
LOQ (S/N = 10)
1.0 ng/mL
500 ng/mL
50 ng/mL
Accuracy (% Recovery)
99.2% ± 1.1%
94.5% ± 3.4%
81.3% ± 6.8%*
Precision (% RSD, n=6)
1.4%
4.2%
8.5%
Analysis Time per Run
3.5 minutes
15.0 minutes
22.0 minutes
*Note: The low recovery and poor precision in Method C are directly attributable to the partial thermal cleavage of the methoxymethyl (MOM) ether group during the 60°C BSTFA derivatization step.
Discussion & Conclusion
The cross-validation data clearly demonstrates the superiority of the Aero-LC™ UPLC-MS/MS workflow for the analysis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid.
Preservation of Molecular Integrity: The traditional GC-MS method (Method C) fails the accuracy criteria outlined by ICH M10[2] due to the thermal instability of the MOM group. The artifactual degradation skews the quantitative data, making it unreliable for rigorous API release testing.
Sensitivity and Specificity: While Method B (HPLC-UV) avoids thermal degradation, its reliance on 0.1% TFA creates a harsh microenvironment that slightly degrades the analyte over long sequences, reflected in the lower recovery (94.5%). Furthermore, its LOQ (500 ng/mL) is insufficient for trace-level impurity profiling.
The Product Advantage: Method A leverages core-shell UPLC technology to achieve baseline separation in under 3.5 minutes. The use of mild 0.05% Formic Acid preserves the MOM group entirely (99.2% recovery), while the MS/MS detection provides an LOQ of 1.0 ng/mL, easily satisfying the rigorous demands of modern regulatory submissions[1].
For researchers handling highly functionalized, sensitive benzoic acid derivatives, adopting a low-acid, high-efficiency UPLC-MS/MS methodology is not just an operational upgrade—it is a regulatory necessity to ensure absolute data integrity.
References
ICH guideline M10 on bioanalytical method validation and study sample analysis, European Medicines Agency.
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC, National Institutes of Health.
Validation of Analytical Procedures Q2(R2) - ICH, International Council for Harmonisation.
Personal protective equipment for handling 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
An authoritative and highly procedural guide designed for researchers, application scientists, and environmental health and safety (EHS) professionals handling 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid . As a Senio...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative and highly procedural guide designed for researchers, application scientists, and environmental health and safety (EHS) professionals handling 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid .
As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. We will examine the physicochemical causality behind the hazards of this specific halogenated benzoic acid derivative, ensuring your laboratory protocols are built on a self-validating system of safety and scientific integrity [1].
Physicochemical & Hazard Profiling
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of both chloro- and fluoro- substituents on the benzoic acid core significantly increases the molecule's lipophilicity compared to unhalogenated analogs, enhancing its ability to penetrate dermal barriers [2]. Furthermore, the compound is supplied as a fine solid powder, which introduces distinct aerosolization risks [3].
Table 1: Quantitative Physicochemical Properties
Property
Value
Operational Implication
CAS Number
2404733-74-8
Unique identifier for SDS tracking and inventory.
Molecular Weight
218.61 g/mol
Standard stoichiometric calculations.
Physical State
Solid (Powder)
High risk of aerosolization and static cling during transfer.
Storage Temperature
2-8°C (Sealed)
Prevents thermal degradation of the methoxymethyl ether group.
Purity
≥98%
Trace impurities may alter reactivity; handle as acutely pure.
Enhanced lipophilicity allows the acid to disrupt the stratum corneum [2].
H319
Causes serious eye irritation
Carboxylic acid functional group causes rapid localized pH drops on ocular tissue.
H335
May cause respiratory irritation
Fine particulates easily deposit in the upper respiratory tract, causing localized inflammation [3].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly functionalized halogenated building blocks. The following matrix outlines the required equipment and the scientific rationale (causality) behind each choice.
Table 3: Engineered PPE Requirements
PPE Category
Specification
Mechanistic Rationale (Causality)
Hand Protection
Double-layered Nitrile Gloves (≥5 mil thickness).
Halogenated aromatics can slowly permeate thin, single-layer latex. The outer nitrile layer acts as a sacrificial barrier that must be discarded immediately upon incidental contact.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles.
Standard safety glasses with side shields do not protect against airborne dust (H335). Goggles provide a full orbital seal against micro-particulates.
Body Protection
Flame-resistant (FR) or standard heavy-cotton lab coat with knit cuffs.
Knit cuffs prevent the sleeves from dragging through powdered chemicals, mitigating the risk of cross-contamination outside the fume hood.
Respiratory
NIOSH-approved N95 or P100 particulate respirator (if handled outside a hood).
Required only during spill response or if engineering controls fail. Protects against the aerosolized H335 respiratory irritant [3].
Operational Workflows & Engineering Controls
Handling this compound requires strict adherence to engineering controls to prevent the generation of hazardous dust.
Figure 1: Standard operating workflow for handling halogenated benzoic acid derivatives.
Methodology 1: Safe Weighing and Transfer Protocol
Engineering Control Verification: Ensure the chemical fume hood is operational with a certified face velocity of 80–100 feet per minute (fpm). Do not handle this compound on an open bench.
PPE Donning: Equip double-layer nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.
Static Mitigation (Critical Step): Because 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is a fine powder, it is highly susceptible to static charge. Use an anti-static ionizing gun (e.g., Zerostat) on the weighing boat and the analytical balance to prevent the powder from repelling and aerosolizing into the breathing zone.
Material Transfer: Use a clean, grounded stainless-steel micro-spatula. Transfer the solid slowly. Immediately seal the primary stock vial and return it to 2-8°C storage to prevent ambient moisture absorption and degradation of the methoxymethyl group [1].
Decontamination: Wipe down the balance and the surrounding fume hood surface with a damp paper towel (using a 70% ethanol/water solution) to capture any invisible trace dust. Dispose of the outer layer of gloves and the paper towel in a designated solid hazardous waste bin.
Spill Management & Disposal Protocol
In the event of a spill, the primary objective is to prevent the aerosolization of the solid powder and mitigate environmental contamination.
Figure 2: Step-by-step emergency spill response and containment protocol.
Methodology 2: Solid Spill Neutralization and Cleanup
Assessment & Isolation: Immediately identify the spill volume. For spills exceeding 50g outside of a fume hood, evacuate the immediate laboratory area to allow suspended dust to settle.
PPE Upgrade: Responders must don a NIOSH-approved N95 or P100 particulate respirator to protect against H335 respiratory irritation before re-entering the spill zone [3].
Wet Containment (No Dry Sweeping):Do NOT dry sweep. Dry sweeping generates hazardous aerosols. Gently cover the spilled powder with damp absorbent pads or an inert wetted material (e.g., moistened sand or vermiculite).
Collection: Use a non-sparking plastic scoop to collect the wetted material. Place it into a compatible, sealable hazardous waste container (e.g., a wide-mouth HDPE jar).
Surface Decontamination: Wash the spill surface thoroughly with a basic soap and water solution. Halogenated benzoic acids are moderately soluble in basic aqueous solutions, ensuring complete removal of chemical residues from the benchtop or floor.
Disposal: Label the container explicitly as "Hazardous Solid Waste: Contains Halogenated Benzoic Acid (Toxic/Irritant)" and transfer it to the facility's EHS-designated chemical waste accumulation area for professional incineration. Do not let the product enter drains [3].
References
Title: Hazard Assessment of Fluorobenzoic Acid Groundwater Tracers
Source: Shell Australia Environmental Reports
URL: [Link]
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